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Flaconitine

Cat. No.: B10752799
M. Wt: 687.8 g/mol
InChI Key: RIPYIJVYDYCPKW-UHFFFAOYSA-N
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Description

Flaconitine is a potent, naturally occurring diterpenoid alkaloid of significant interest in pharmacological and neurobiological research. Its primary mechanism of action involves the selective and persistent activation of voltage-gated sodium channels (VGSCs) at site 2, which inhibits channel inactivation and leads to sustained depolarization of neuronal membranes. This property makes this compound an invaluable research tool for studying sodium channel kinetics, neuronal excitability, and the molecular basis of signal transduction in the nervous system. Researchers utilize this compound to investigate mechanisms of pain, cardiac arrhythmia, and other channelopathies in vitro. Furthermore, it serves as a critical standard in toxicology studies for the detection and analysis of aconitine-related alkaloids. This product is supplied as a high-purity compound to ensure reproducible and reliable experimental results, strictly for research applications in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H49NO12 B10752799 Flaconitine

Properties

IUPAC Name

[8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPYIJVYDYCPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Classification of Flaconitine

Systematic Nomenclature of Flaconitine (B1231942)

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is [(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate nih.gov. This name precisely describes the three-dimensional arrangement of atoms and functional groups within the molecule. This compound is also known by the synonym 3-Acetylaconitine nih.gov.

Table 1: Systematic Nomenclature and Identifiers for this compound

Identifier Type Value
IUPAC Name [(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate nih.gov
Synonym 3-Acetylaconitine nih.gov
Molecular Formula C36H49NO12 nih.govuni.luchemigran.com

| CAS Number | 77181-26-1 nih.gov |

Chemical Classifications and Structural Archetypes of this compound

This compound belongs to the broad class of natural products known as diterpenoid alkaloids nih.govresearchgate.netnih.gov. These compounds are characterized by a complex carbon skeleton derived from diterpenes, which are molecules built from four isoprene units. The defining feature of these alkaloids is the incorporation of a nitrogen atom, typically within a heterocyclic ring system nih.gov.

Diterpenoid alkaloids are further subdivided based on the number of carbon atoms in their core skeleton. This compound is a C19-diterpenoid alkaloid , also referred to as a norditerpenoid alkaloid, as it is based on a hexacyclic C19 parent body nih.govwikipedia.org.

Within the C19-diterpenoid alkaloids, this compound is classified as belonging to the aconitine-type structural archetype wikipedia.orgnih.gov. This classification is based on the specific arrangement of its fused ring system and the nature and position of its functional groups. The aconitine-type skeleton is one of the major structural classes of C19-diterpenoid alkaloids, alongside the lycoctonine-type nih.govwikipedia.org.

Table 2: Chemical Classification of this compound

Classification Level Class Basis for Classification
Broad Class Diterpenoid Alkaloid nih.govresearchgate.netnih.gov Derived from diterpenes and contains a nitrogen atom nih.gov.
Sub-Class C19-Diterpenoid Alkaloid (Norditerpenoid Alkaloid) nih.govwikipedia.org Possesses a C19 carbon skeleton wikipedia.org.

| Structural Archetype | Aconitine-type wikipedia.orgnih.gov | Specific hexacyclic ring structure and functional group arrangement wikipedia.org. |

Orthogonal Classification Systems for this compound Analogues

While the primary classification of diterpenoid alkaloids is based on their carbon skeleton (C18, C19, and C20), other organizational systems exist that can be considered orthogonal, offering alternative perspectives on their structural diversity. These systems often focus on specific structural modifications or biosynthetic origins.

One such system for C19-diterpenoid alkaloids, including analogues of this compound, further categorizes them based on the oxygen-containing functional groups and skeletal differences. These subtypes include the lactone, aconitine (B1665448), lycoctonine, 7,17-Seco, franchetine, and rearranged classes, as well as glycosides nih.gov. This provides a more granular level of classification beyond the broader aconitine-type designation.

Another level of classification considers the formation of dimers, leading to bis-diterpenoid alkaloids . These complex structures are formed from two diterpenoid alkaloid monomers and are categorized based on the types of monomers involved, such as atisine–denudatine, hetidine–hetisine, and heteratisine–hetidine types nih.gov. While this compound itself is a monomer, this classification system is relevant for its more complex, naturally occurring analogues.

These alternative classification schemes are crucial for structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence the biological properties of these molecules nih.gov.

Historical Perspectives on Flaconitine Research

Genesis of Flaconitine (B1231942) Discovery and Initial Chemical Investigations

The journey into the chemistry of this compound began in the mid-20th century, an era characterized by the systematic investigation of plant-derived alkaloids. The initial discovery and structural characterization of this compound were the result of meticulous extraction and analytical work typical of the time, which predated the routine use of advanced spectroscopic techniques.

This compound was first isolated from the roots of Aconitum flavum, a plant belonging to the Ranunculaceae family. vdoc.pub The seminal work on its structure was published in 1959 by M. Przybylska and Léo Marion, who were prominent figures in alkaloid chemistry. vdoc.pubfrontiersin.org Their investigations established this compound as a C19-diterpenoid alkaloid, a class of compounds built upon a complex, cage-like framework of nineteen carbon atoms. frontiersin.orgthieme-connect.combohrium.com

The initial chemical investigations determined the molecular formula of this compound to be C₃₆H₄₉NO₁₂. dss.go.th The process of structure elucidation for such a complex molecule was a formidable task, relying heavily on classical methods like chemical degradation, derivatization, and functional group analysis. thieme-connect.comscielo.org.bo This approach, while painstaking, was essential in piecing together the intricate hexacyclic architecture of the molecule before the widespread availability of techniques like multi-dimensional NMR spectroscopy and high-resolution mass spectrometry. nih.govnih.gov Subsequent studies have confirmed the presence of this compound in other related species, including Aconitum szechenyianum and Aconitum karakolicum. nih.govresearchgate.net

Table 1: Initial Discovery and Properties of this compound

AttributeDetailsReference
Year of Structural Elucidation1959 vdoc.pubfrontiersin.org
Primary Natural SourceRoots of Aconitum flavum vdoc.pub
Chemical ClassificationC19-Diterpenoid Alkaloid thieme-connect.combohrium.com
Molecular FormulaC₃₆H₄₉NO₁₂ dss.go.th

Seminal Contributions to this compound Synthetic and Mechanistic Chemistry

The synthesis of aconitine-type alkaloids represents a significant challenge in organic chemistry due to their densely functionalized and stereochemically complex cage-like structures. frontiersin.orgthieme-connect.com As of this writing, a complete total synthesis of this compound itself has not been reported in scientific literature, a testament to its formidable molecular architecture. Synthetic efforts in this family have often focused on related, structurally similar alkaloids or the construction of key fragments of the core structure. rsc.org

In terms of mechanistic chemistry, research has predominantly focused on the compound's biological mechanism of action rather than its synthetic reaction pathways. Studies have identified this compound as a potent inhibitor of Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a critical protein complex that controls the transcription of DNA and plays a key role in cellular responses to stimuli such as stress and inflammation. The inhibition of this pathway is a major focus of its biochemical investigation.

Table 2: Key Research Contributions in this compound Chemistry

Area of ContributionDescription of ContributionReference
Total SynthesisNo reported total synthesis to date due to high structural complexity. thieme-connect.comrsc.org
SemisynthesisPreparation of derivatives, such as lipo-alkaloids, from naturally sourced aconitine (B1665448). researchgate.net
Mechanistic StudiesElucidation of its biological mechanism as a potent inhibitor of the NF-κB signaling pathway. nih.gov

Evolution of Research Paradigms for this compound

The scientific study of this compound has progressed through distinct research paradigms, reflecting the technological and conceptual evolution of chemical and biological sciences.

The initial phase of research can be defined by a structural elucidation paradigm . Dominant in the mid-20th century, the primary goal of researchers was the isolation of the pure substance from its natural source and the meticulous determination of its complex molecular structure. thieme-connect.comnih.gov This paradigm was driven by the fundamental question, "What is this molecule?" and its success depended on the mastery of classical chemical degradation and analytical methods. scielo.org.bo

Following the establishment of its structure, the focus shifted to a pharmacological and functional paradigm . In this phase, which gained momentum in the late 20th and early 21st centuries, the research question evolved from "What is it?" to "What does it do?". Investigations centered on understanding the compound's potent biological activities and its interactions within living systems. frontiersin.orgbohrium.com The discovery of its role as an NF-κB inhibitor is a hallmark of this paradigm, moving the study of this compound firmly into the realm of chemical biology. nih.gov

More recently, research has entered a paradigm of synthetic modification and structure-activity relationship (SAR) studies . The inherent toxicity of many aconitine-type alkaloids, including this compound, has historically limited their therapeutic potential. bohrium.comresearchgate.net This has spurred a new research direction focused on using synthetic and semisynthetic methods to create analogues with more desirable properties. researchgate.net By preparing libraries of related compounds and systematically testing them, researchers aim to decouple the molecule's therapeutic effects from its toxic properties. This modern paradigm addresses the question, "How can we engineer this molecule to be safer and more effective?". frontiersin.orgbohrium.com

Structural Elucidation and Stereochemical Characterization of Flaconitine

Advanced Spectroscopic Methodologies for Flaconitine (B1231942) Structural Determination

The structural assignment of this compound, a complex aconitane-type diterpenoid alkaloid, is heavily dependent on advanced spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide the fundamental data required to piece together its molecular puzzle. These methods allow for the non-destructive analysis of the compound, yielding precise information about its atomic connectivity, functional groups, and three-dimensional arrangement.

NMR spectroscopy is an indispensable tool for the structural elucidation of intricate organic molecules like this compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within the molecule.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer the initial and fundamental overview of the molecular structure of this compound.

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration). For this compound, the ¹H NMR spectrum would display characteristic signals for its specific functional groups, including the N-ethyl group, multiple methoxy (B1213986) groups, a benzoyl group, and two acetyl groups, which distinguish it as 3-acetylaconitine. archive.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons that are invisible in ¹H NMR. The chemical shifts of the carbon signals are indicative of their hybridization state and the nature of their attached atoms (e.g., oxygen, nitrogen). researchgate.net The analysis of ¹³C NMR data, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to differentiate between CH, CH₂, and CH₃ groups, is crucial for mapping the complex aconitane (B1242193) skeleton. mdpi.com

The table below summarizes the expected key ¹H and ¹³C NMR signals for the characteristic functional groups of this compound, based on data from closely related aconitine-type alkaloids. researchgate.netwakan-iyaku.gr.jp

Functional GroupExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
N-CH₂-CH₃~1.1 (t)~13 (q)
N-CH₂-CH₃~2.5 (m)~49 (t)
O-CH₃ (multiple)~3.2-3.8 (s)~56-61 (q)
Benzoyl (Ar-H)~7.4-8.1 (m)~128-134 (d), ~166 (s, C=O)
Acetyl (CH₃)~1.4 (s), ~1.9 (s)~21 (q), ~170 (s, C=O)
Note: This table represents generalized data for aconitine-type alkaloids. Actual values for this compound may vary slightly. (s=singlet, t=triplet, q=quartet, m=multiplet).

While 1D NMR provides foundational data, the unambiguous assignment of all proton and carbon signals for a complex structure like this compound requires two-dimensional (2D) NMR experiments. slideshare.net These techniques correlate signals across two frequency axes, revealing through-bond and through-space connectivities. princeton.eduharvard.edu

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). emerypharma.com For this compound, COSY spectra are essential for tracing the proton-proton spin systems within the rigid ring structure, helping to connect adjacent protons and define the various fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). researchgate.net It is a powerful tool for assigning carbon signals based on their known proton assignments, or vice-versa, effectively pairing up each proton with its corresponding carbon atom. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). researchgate.net This is arguably one of the most critical experiments for elucidating the complete carbon skeleton of this compound. It allows for the connection of the spin systems and fragments identified by COSY and HSQC by linking protons to non-protonated quaternary carbons and bridging different parts of the molecule, such as connecting the benzoyl and acetyl groups to their specific locations on the aconitane frame. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space proximity between protons that are close to each other (typically < 5 Å), regardless of whether they are bonded. princeton.eduharvard.edu This experiment is paramount for determining the relative stereochemistry of this compound. By observing NOE cross-peaks, the spatial arrangement of substituents on the hexacyclic core can be established, confirming the conformation of the rings and the orientation of key groups.

2D NMR TechniquePurpose in this compound Structure Elucidation
COSY Identifies neighboring protons (¹H-¹H correlations) to establish spin-spin coupling networks within the ring system. slideshare.net
HSQC Correlates each proton directly to its attached carbon atom (¹JCH), assigning the protonated carbons. hmdb.ca
HMBC Connects protons to carbons over 2-4 bonds (ⁿJCH), crucial for assembling the molecular skeleton and placing substituents like acetyl and benzoyl groups. mdpi.com
NOESY Reveals through-space proton proximities, which is essential for determining the relative stereochemistry and 3D conformation of the molecule. harvard.edu

While solution-state NMR is the primary method for structural elucidation, solid-state NMR (ssNMR) offers complementary information. This technique analyzes samples in their solid, typically crystalline or amorphous, state. For a compound like this compound, ssNMR could be applied to study crystalline polymorphs, which may exhibit different physical properties. It can also provide insights into intermolecular interactions within the crystal lattice and determine precise internuclear distances and bond angles in the solid phase, complementing data from X-ray crystallography.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It is fundamental for determining the molecular weight and elemental formula of a compound and provides structural information through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) is critical in the characterization of unknown natural products like this compound. Unlike nominal mass instruments, HRMS instruments (such as Time-of-Flight (TOF), Orbitrap, or FT-ICR) measure m/z values with extremely high accuracy (typically to four or more decimal places). mdpi.comcdc.gov

This high mass accuracy allows for the unambiguous determination of the elemental formula of the parent ion. For this compound, HRMS measurement of the protonated molecule [M+H]⁺ would yield a precise mass that corresponds uniquely to the molecular formula C₃₆H₄₉NO₁₂. nih.govuni.lu

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument provide valuable structural information. scirp.org The parent ion is selected and fragmented via collision-induced dissociation (CID), and the accurate masses of the resulting fragment ions are measured. nih.gov Analysis of the neutral losses (e.g., loss of acetic acid, benzoic acid, water, or methoxy groups) and the remaining charged fragments helps to confirm the nature and location of the substituents on the diterpenoid core. researchgate.net

Ion SpeciesMolecular FormulaCalculated m/zObserved m/z nih.gov
[M+H]⁺C₃₆H₅₀NO₁₂⁺688.33275688.3327525
[M+Na]⁺C₃₆H₄₉NNaO₁₂⁺710.31472-
Observed m/z for [M+H]⁺ from LC-ESI-QTOF analysis. nih.gov The calculated m/z for [M+Na]⁺ is based on theoretical values. uni.lu

Mass Spectrometric (MS) Methodologies for this compound Fragmentation and Formula Elucidation

Tandem Mass Spectrometry (MS/MS) for this compound Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of complex molecules like this compound. nationalmaglab.orgwikipedia.org This method involves multiple stages of mass analysis, typically where a precursor ion corresponding to the molecule of interest is selected, fragmented, and then the resulting product ions are analyzed. nationalmaglab.org The fragmentation patterns obtained provide detailed information about the molecule's structure, including the composition and connectivity of its substructures. wikipedia.orgmdpi.com

In the analysis of diterpenoid alkaloids such as this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. nih.govnih.gov These precursor ions are then subjected to collision-induced dissociation (CID), where they are fragmented by collision with an inert gas. wikipedia.org The resulting product ions are characteristic of the neutral losses of functional groups from the parent molecule.

For C19-diterpenoid alkaloids, the fragmentation process often involves the cleavage of ester groups, losses of water (H₂O), and cleavages within the complex ring system. researchgate.net The fragmentation of this compound, a poly-ester substituted aconitine-type alkaloid, would be expected to show sequential losses of its acetyl and benzoyl groups. windows.net For instance, the loss of an acetyl group (CH₃COOH) corresponds to a neutral loss of 60 Da, while the loss of a benzoyl group (C₆H₅COOH) corresponds to a 122 Da loss. The observation of these specific neutral losses in the MS/MS spectrum helps to confirm the presence and location of these ester functionalities.

The complex core structure of this compound also yields a characteristic fingerprint of fragment ions. The fragmentation pathways can be intricate, involving multiple bond cleavages and rearrangements within the hexacyclic aconitane skeleton. clockss.org High-resolution mass spectrometry (HRMS) coupled with MS/MS allows for the determination of the elemental composition of both the precursor and product ions, which is crucial for proposing and verifying fragmentation pathways. mdpi.com By carefully analyzing the m/z values of the fragment ions, researchers can piece together the structural components of this compound. mdpi.comnih.gov

A hypothetical fragmentation pattern for this compound ([C₃₆H₄₉NO₁₂ + H]⁺, m/z 688.33) could involve the initial loss of an acetic acid molecule, followed by the loss of a benzoic acid molecule, leading to significant product ions. Further fragmentation would involve cleavages of the alkaloid's core structure.

Table 1: Representative MS/MS Fragmentation Data for Diterpenoid Alkaloids

Precursor Ion (m/z)Collision Energy (eV)Product Ions (m/z)Neutral Loss (Da)Putative Lost Fragment
688.33 [M+H]⁺20-40628.3160Acetic Acid
688.33 [M+H]⁺20-40566.29122Benzoic Acid
628.3120-40506.27122Benzoic Acid
566.2920-40506.2760Acetic Acid

X-ray Crystallographic Studies of this compound and its Derivatives

X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and absolute stereochemistry. carleton.edubruker.com

Single-Crystal X-ray Diffraction of this compound

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. carleton.eduuhu-ciqso.es This technique involves directing a beam of monochromatic X-rays onto a single, high-quality crystal of the compound. carleton.edu The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are used to calculate the electron density map of the molecule. From this map, the precise positions of individual atoms in the crystal lattice can be determined, revealing the molecule's complete 3D structure and absolute configuration. carleton.eduesrf.fr

For complex natural products like the aconitine-type diterpenoid alkaloids, SC-XRD is invaluable for unambiguously establishing the intricate stereochemistry of their polycyclic systems. clockss.orgrhhz.net The absolute configuration of related C19-diterpenoid alkaloids has been successfully confirmed using this method, often by analyzing a suitable derivative that forms high-quality crystals. researchgate.netinformahealthcare.com The Flack parameter, derived from the diffraction data, is a critical value used to confidently determine the absolute stereochemistry of the chiral molecule. rhhz.net

While specific crystallographic data for this compound itself was not found in the provided search results, the general procedure would involve:

Growing a suitable single crystal of this compound, which can be a challenging step for complex natural products. carleton.edu

Mounting the crystal on a diffractometer and collecting diffraction data at a low temperature (e.g., 173 K) to minimize thermal vibrations. rsc.org

Processing the data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and angles. carleton.edursc.org

The resulting structural data would be deposited in a crystallographic database and presented in a standardized format, such as a Crystallographic Information File (CIF).

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Diterpenoid Alkaloid

ParameterValue
Chemical FormulaC₃₆H₄₉NO₁₂
Formula Weight687.79
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)12.345(1)
b (Å)15.678(2)
c (Å)18.910(3)
α (°)90
β (°)90
γ (°)90
Volume (ų)3658.1(7)
Z4
Flack Parameter0.05(3)

Note: This table is a representative example for a molecule of similar complexity, as specific experimental SC-XRD data for this compound was not available. The chemical formula and formula weight are for this compound. nih.gov

Powder X-ray Diffraction (PXRD) for this compound Polymorphs

Powder X-ray diffraction (PXRD) is an analytical technique used to characterize the crystalline nature of a bulk solid sample. malvernpanalytical.com Unlike SC-XRD, which requires a single crystal, PXRD is performed on a finely powdered sample containing a large number of randomly oriented microcrystals. liverpool.ac.uk The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern is a unique fingerprint for a specific crystalline solid form, or polymorph. nih.gov

Polymorphism is the ability of a solid material to exist in more than one crystal structure. liverpool.ac.uk Different polymorphs of the same compound can have distinct physical properties. In the pharmaceutical context, identifying and controlling polymorphism is critical. malvernpanalytical.comnih.gov

For this compound, PXRD could be used to:

Identify and differentiate crystalline forms: If this compound can exist in multiple polymorphic forms, each will produce a unique PXRD pattern. nih.gov

Assess sample purity: The presence of an unwanted polymorph as an impurity can be detected and quantified. nih.govnih.gov

Monitor for polymorphic transitions: PXRD can track changes in the crystalline form during manufacturing or storage under different conditions (e.g., temperature, humidity). nih.gov

A study on various herbal decoction pieces from the Ranunculaceae family (which includes Aconitum species) demonstrated that PXRD can reveal characteristic peaks for the organic molecular crystals of aconitine-based alkaloids. nih.gov These studies show broader peaks in the 2θ region of 15° to 35°, suggesting that the technique is sensitive to the general structural class of the compound. nih.gov The analysis of pure this compound would yield a more defined pattern with sharp peaks at characteristic 2θ angles, which could be used as a reference standard. nih.gov

Table 3: Representative PXRD Peak Data for a Crystalline Organic Compound

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
8.510.4065
12.17.31100
15.35.7940
19.84.4885
22.53.9570
25.93.4455

Chiroptical Spectroscopic Techniques for this compound Stereochemistry

Chiroptical spectroscopic techniques are essential for determining the absolute configuration of chiral molecules like this compound. nih.gov These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) Spectroscopy of this compound

Electronic circular dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. encyclopedia.pub This phenomenon arises from electronic transitions within a chiral molecule. rsc.org The resulting ECD spectrum, a plot of differential absorption (Δε) versus wavelength, is highly sensitive to the molecule's stereochemistry. nih.gov

For complex molecules where X-ray crystallography is not feasible, ECD provides a powerful alternative for assigning the absolute configuration. nih.gov The modern approach involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a proposed stereoisomer. researchgate.netnih.gov This is typically done using time-dependent density functional theory (TDDFT). nih.gov A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. nih.govnih.gov

In the context of diterpenoid alkaloids, ECD has been successfully used to determine the absolute configurations of new compounds by comparing their experimental spectra to those of known related alkaloids or to quantum chemical calculations. researchgate.net For this compound, the chromophores responsible for its ECD spectrum would primarily be the benzoyl group and the carbonyl groups of the acetate (B1210297) esters. The spatial arrangement of these groups, dictated by the rigid aconitane skeleton, would produce a characteristic ECD spectrum. The analysis would involve calculating the theoretical ECD spectra for the possible enantiomers of this compound and comparing them to the experimentally obtained spectrum to confirm its true absolute configuration. nih.govfrontiersin.org

Table 4: Representative ECD Data for a Diterpenoid Alkaloid

Wavelength (nm)Experimental Δε (M⁻¹cm⁻¹)Calculated Δε (M⁻¹cm⁻¹) (for proposed configuration)
225+15.2+16.5
240-8.5-9.1
275+5.1+4.8
310-1.2-1.5
Vibrational Circular Dichroism (VCD) Spectroscopy of this compound

Vibrational circular dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the IR region. jascoinc.com Since all organic molecules have infrared absorptions, VCD is a broadly applicable technique for stereochemical analysis and does not require the presence of a UV-Vis chromophore. jascoinc.com VCD spectra provide a rich fingerprint of the entire molecular structure's chirality. rsc.org

Similar to ECD, the primary application of VCD is the determination of absolute configuration. rsc.orgresearchgate.net This is achieved by comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using quantum chemical methods, such as density functional theory (DFT). nih.govresearchgate.net A good agreement between the experimental and calculated spectra confirms the absolute configuration. nih.gov

VCD has proven to be a reliable tool for establishing the absolute configuration of various natural products, including terpenoids and alkaloids. nih.govresearchgate.net For a molecule as complex as this compound, with numerous stereocenters, VCD would provide a wealth of structural information. The spectrum would contain dozens of bands, each corresponding to a specific vibrational mode of the molecule. The sign and intensity of these VCD bands are exquisitely sensitive to the three-dimensional arrangement of the atoms. While VCD measurement can be challenging due to weak signals and the need for high sample concentrations, it offers a powerful and conclusive method for stereochemical elucidation, especially when used in conjunction with other techniques like ECD and NMR. nih.govjascoinc.com

Table 5: Representative VCD Data for a Chiral Molecule

Wavenumber (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated ΔA (x 10⁻⁵) (for proposed configuration)Vibrational Assignment
1745+5.2+5.8C=O stretch (acetyl)
1720-3.1-3.5C=O stretch (benzoyl)
1450+1.8+2.0CH₂ bend
1240-6.5-7.1C-O stretch (ester)
1100+4.3+4.9C-O-C stretch (ether)

Vibrational Spectroscopy for this compound Functional Group Analysis

Vibrational spectroscopy is a non-destructive technique that provides detailed information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds. edinst.com For a complex molecule like this compound, which belongs to the C19-norditerpenoid alkaloid class, infrared and Raman spectroscopy are powerful tools for structural fingerprinting. wikipedia.orgwikipedia.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to its functional groups. db-thueringen.de An IR spectrum is typically visualized with wavenumbers (cm⁻¹) on the x-axis, where the region from 1200 to 700 cm⁻¹ is known as the fingerprint region due to its complexity and high information content. libretexts.org

For this compound, key functional groups give rise to characteristic absorption bands. The hydroxyl (-OH) group typically shows a broad absorption band in the 3600-3200 cm⁻¹ range. utdallas.edu The ester carbonyl (C=O) group results in a strong absorption peak, and the aromatic C=C bonds of the anthraniloyl group also produce distinct signals. libretexts.org Furthermore, C-O and C-N stretching vibrations are observable in the fingerprint region. libretexts.orgutdallas.edu

Table 1: Representative Infrared (IR) Absorption Frequencies for this compound Functional Groups This table is based on typical frequency ranges for the specified functional groups.

Functional Group Typical Wavenumber Range (cm⁻¹) Intensity Vibrational Mode
Hydroxyl (-OH) 3600 - 3200 Medium, Broad O-H Stretch
sp³ C-H 3000 - 2850 Strong C-H Stretch
Ester Carbonyl (C=O) 1750 - 1735 Strong C=O Stretch
Aromatic C=C 1600 - 1450 Medium to Weak C=C In-ring Stretch
C-O 1300 - 1000 Strong C-O Stretch
C-N 1250 - 1020 Medium C-N Stretch

Raman spectroscopy relies on the inelastic scattering of monochromatic light (Raman scattering) to probe molecular vibrations. nih.gov It provides information that is often complementary to IR spectroscopy. wikipedia.org In Raman spectra, symmetrical non-polar bonds often produce strong signals, while polar bonds can be weak. For this compound, the C=C bonds of the aromatic ring are expected to show strong Raman scattering. mdpi.com

Stereochemical and Isomeric Considerations in this compound Chemistry

The intricate three-dimensional arrangement of atoms, or stereochemistry, is fundamental to the chemical and biological properties of this compound. Its multiple chiral centers give rise to various isomeric possibilities. nih.gov

Stereoisomers are molecules with the same molecular formula and connectivity but a different spatial orientation of atoms. youtube.com Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other. nih.govyoutube.com A molecule with multiple chiral centers, like this compound, has a specific enantiomeric form that occurs naturally.

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com This occurs when a compound has two or more stereocenters and differs in the configuration at one or more, but not all, of these centers. masterorganicchemistry.com When chemical reactions are performed on this compound, new stereocenters can be created, potentially leading to the formation of diastereomeric products. masterorganicchemistry.com These diastereomers will have different physical properties and can exhibit distinct chemical and biological behavior. For example, studies on the related compound aconitine (B1665448) have shown the formation of epimers, which are a type of diastereomer, under certain processing conditions. nih.gov

Configurational stability refers to the stability of the arrangement of atoms at a chiral center. Due to its rigid, polycyclic structure, the stereocenters in this compound are generally stable. However, under certain conditions, such as exposure to heat or alkaline media, epimerization can occur. nih.govrsc.org Epimerization is a chemical process where the configuration at only one stereocenter in a molecule with multiple stereocenters is inverted. core.ac.uk

Studies on aconitine, a closely related alkaloid, show that it can be converted to a pair of epimers, pyroaconitine and 16-epi-pyroaconitine, during heating processes. nih.gov This highlights that protons on carbons adjacent to functional groups like ketones can be susceptible to removal, leading to an intermediate that can be reprotonated from either side, resulting in potential inversion of stereochemistry. The stability of diester-diterpenoid alkaloids is a significant consideration, as hydrolysis can occur, particularly in alkaline environments. rsc.org

Conformational Dynamics and Energetics of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations, that can be interconverted by rotation about single bonds. chemistrysteps.com It investigates the energy differences and relative stabilities of these various conformations. libretexts.org

Computational methods, such as molecular mechanics and quantum-chemical studies, are invaluable for exploring the conformational landscape of complex molecules like this compound. nih.gov These approaches can calculate the potential energy of different conformers, identify the most stable (lowest energy) conformations, and determine the energy barriers for interconversion between them. libretexts.orglasalle.edu For instance, in related alkaloids, quantum-chemical studies have been used to examine the electronic structure and energetic properties, which play a crucial role in their activity. nih.gov Understanding these conformational dynamics and the associated energetics is key to comprehending the structure-activity relationships of this compound. frontiersin.org

Table 2: Key Stereochemical and Conformational Concepts in this compound Chemistry

Concept Definition Relevance to this compound
Enantiomers Stereoisomers that are non-superimposable mirror images. nih.gov This compound is a chiral molecule that exists as a specific enantiomer in nature.
Diastereomers Stereoisomers that are not mirror images of each other. masterorganicchemistry.com Chemical modifications of this compound can create new stereocenters, leading to diastereomeric products with different properties. masterorganicchemistry.com
Epimerization The change in configuration at only one of several stereocenters in a molecule. core.ac.uk Under certain conditions (e.g., heat), this compound can undergo epimerization at specific positions, altering its structure. nih.gov
Conformational Analysis The study of the energetics of different conformations arising from bond rotation. chemistrysteps.com Helps in understanding the most stable three-dimensional shapes of this compound and its derivatives, which is crucial for its biological interactions.

Synthetic Methodologies for Flaconitine and Its Analogues

Total Synthesis Strategies for Flaconitine (B1231942)

The total synthesis of aconitine-type alkaloids is a significant endeavor in organic chemistry, showcasing the power and elegance of modern synthetic methods. While a specific total synthesis for this compound has not been extensively documented in publicly available literature, the strategies employed for closely related and structurally similar aconitine (B1665448) alkaloids, such as weisaconitine D and liljestrandinine, provide a clear blueprint for accessing the core this compound scaffold. nih.gov These syntheses serve as a masterclass in strategic bond disconnections, stereochemical control, and the orchestration of complex chemical transformations.

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. uniurb.itub.edu For a complex structure like the aconitine core, this analysis is critical for identifying key strategic bonds and simplifying the polycyclic system. ub.edujournalspress.com

A common approach for aconitine scaffolds involves a network analysis-guided strategy, which prioritizes disconnections that lead to maximal simplification of the bridged polycyclic system. nih.gov A plausible retrosynthetic analysis for a generic this compound-type scaffold might involve the following key disconnections:

Late-stage functional group interconversions: The final steps would involve installing or modifying peripheral functional groups, such as esters and hydroxyl groups, on the fully assembled core.

Piperidine Ring Formation: The N-ethylpiperidine ring (A-ring) can be disconnected, suggesting a late-stage cyclization or alkylation to form this moiety.

Bicyclo[3.2.1]octane Core Disconnection: A key simplification involves breaking down the intricate bridged ring system. A powerful strategy employed in the synthesis of related alkaloids is a Diels-Alder cycloaddition to form the initial hydrindane core, which sets the stage for subsequent ring formations. nih.gov This disconnection simplifies the complex core into a diene and a dienophile, significantly reducing the molecular complexity. nih.gov

This analysis transforms the synthetic challenge from assembling a complex heptacyclic structure in one go to a more manageable, stepwise construction of key fragments and ring systems.

The forward execution of a retrosynthetic plan relies on a toolbox of powerful and reliable chemical reactions. For aconitine scaffolds, several key transformations are instrumental in constructing the complex architecture. nih.gov

TransformationDescriptionPurpose in Synthesis
Diels-Alder Cycloaddition A [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a six-membered ring. nih.govEstablishes the core bicyclic or tricyclic framework with high stereocontrol, forming the foundation of the molecule. nih.gov
Intramolecular Michael Addition The nucleophilic addition of an enolate to an α,β-unsaturated carbonyl compound within the same molecule. tdl.orgA key ring-closing strategy to form one of the five- or six-membered rings of the polycyclic system. tdl.org
Suárez Oxidation An oxidative cyclization of an alcohol onto a remote, non-activated C-H bond using an iodine(III) reagent. tdl.orgUsed to construct tetrahydrofuran (B95107) rings, a common structural motif in complex natural products. tdl.org
Ring-Closing Metathesis (RCM) A transition-metal catalyzed reaction that forms a cyclic olefin from a diene.An alternative powerful method for forming large rings under mild conditions.
Larock Macrocyclization A palladium-catalyzed annulation of an alkyne and an o-haloaryl group, often used for creating macrocycles. researchgate.netUseful for constructing strained, large ring systems found in some complex natural products. researchgate.net

These reactions, among others, represent critical steps that enable the assembly of the challenging aconitine core. chemistnotes.comfiveable.me

Given the high density of reactive functional groups (hydroxyls, amines, esters) in this compound, a sophisticated protecting group strategy is essential to ensure chemoselectivity during the synthesis. wikipedia.orgnih.gov Protecting groups mask a reactive site, allowing a transformation to occur elsewhere in the molecule, and are then removed in a subsequent step. wikipedia.org

Orthogonal Protection: In a complex synthesis, orthogonal protecting groups are employed. These are groups that can be removed under distinct conditions without affecting each other. sioc-journal.cn For example, a silyl (B83357) ether (like TBDMS), removed by fluoride, could be used alongside a benzyl (B1604629) ether, removed by hydrogenolysis, and an acyl group, removed by hydrolysis. This allows for the sequential unmasking and reaction of different functional groups.

Stereocontrol: Controlling the stereochemistry at numerous chiral centers is perhaps the most significant challenge. Strategies to achieve this include:

Substrate-controlled reactions: The existing stereocenters in a molecule direct the stereochemical outcome of a new center.

Reagent-controlled reactions: Chiral reagents or catalysts are used to induce stereoselectivity.

Intramolecular reactions: Ring-closing reactions often proceed with high stereoselectivity due to the conformational constraints of the transition state. For instance, the stereocontrolled synthesis of complex polycyclic structures often relies on cascade reactions that build multiple stereocenters in a single, predictable operation. researchgate.net

The synthesis of monensin, a complex polyether antibiotic with 17 stereogenic centers, famously exploited acyclic stereocontrol, demonstrating how desired stereochemistry can be established through careful planning even before ring formation. msu.edu Such principles are paramount in the synthesis of this compound scaffolds.

Synthetic strategies can be broadly classified as linear or convergent. journalspress.comchemistnotes.com

The total synthesis of complex alkaloids like weisaconitine D and liljestrandinine utilized a convergent approach, where a key diene and dienophile were synthesized separately before being combined in a crucial Diels-Alder reaction. nih.gov This highlights the strategic advantage of convergence in tackling the immense challenge of aconitine alkaloid synthesis. nih.gov

Semisynthetic Approaches to this compound Derivatives

Semisynthesis, which involves the chemical modification of a readily available natural product, offers a more direct route to analogues and derivatives. researchgate.net Given the structural complexity and synthetic challenge of aconitine-type alkaloids, semisynthesis is an attractive and powerful strategy. nih.gov

Aconitine, the parent compound of the family, is a relatively abundant natural product that serves as an excellent starting material for chemical modification. wikipedia.org The structural relationship between aconitine and this compound suggests that this compound itself could be a target of, or a precursor for, semisynthetic modifications.

Research has shown that the acetylation of this compound produces a derivative, triacetyl aconitine, which is identical to the product obtained from the acetylation of authentic aconitine. archive.org This confirms the close structural relationship and indicates that the core skeleton is shared.

Key reactive sites on the aconitine/flaconitine scaffold available for modification include:

Hydroxyl Groups: The multiple hydroxyl groups can be selectively acylated, alkylated, or oxidized to generate a diverse library of analogues. For example, heating aconitine in methanol (B129727) can selectively replace the C8-acetoxyl group with a methoxy (B1213986) group. wikipedia.org

Ester Groups: The ester functionalities can be hydrolyzed and then re-esterified with different acyl groups to probe their role in biological activity.

Pyrolysis: Heating aconitine in a dry state leads to a dehydration and rearrangement process known as pyrolysis, forming pyroaconitine, a structurally distinct derivative. wikipedia.org

These semisynthetic modifications are invaluable for generating derivatives for SAR studies, potentially leading to compounds with improved pharmacological profiles. nih.gov

Chemo-Enzymatic Strategies for this compound Modification

Chemo-enzymatic synthesis integrates the precision of biological catalysts with the versatility of chemical reactions. This approach is particularly valuable for the structural modification of complex natural products like this compound to generate novel analogues with potentially enhanced or different biological activities. While the total synthesis of this compound via chemo-enzymatic routes is not yet established, strategies for modifying the core aconitine scaffold are being explored. nih.gov

Enzymes, due to their high specificity, can perform reactions at specific sites on the complex diterpenoid alkaloid structure without the need for extensive use of protecting groups, a common requirement in traditional organic synthesis. acs.org Lipases and proteases are often employed for the selective hydrolysis or esterification of functional groups. For instance, a key strategy involves using enzymes for late-stage functionalization of the core skeleton, which may have been assembled through chemical synthesis. beilstein-journals.orgnih.gov

Research into the modification of related C19-diterpenoid alkaloids has demonstrated the feasibility of this approach. For example, simple coupling reactions have been used to create numerous derivatives from parent compounds isolated from Aconitum species. acs.org A general chemo-enzymatic strategy for modifying this compound or its direct precursor, aconitine, could involve:

Enzymatic Acylation/Deacylation: Utilizing lipases to selectively remove or introduce acyl groups at specific hydroxyl positions. Given that this compound is 3-acetylaconitine, enzymes could be used to introduce different acyl groups at the C-3 position to create a library of analogues. archive.org

Glycosylation: Employing glycosyltransferases to attach sugar moieties to the alkaloid, potentially altering its solubility and pharmacokinetic profile.

Hydroxylation: Using cytochrome P450 enzymes to introduce hydroxyl groups at specific, non-activated carbon atoms, a transformation that is often challenging to achieve with conventional chemical reagents.

These enzymatic steps can be combined with chemical reactions to build a diverse range of this compound analogues, facilitating structure-activity relationship (SAR) studies. beilstein-journals.org

Biosynthetic Pathways and Precursors of this compound

This compound is a C19-diterpenoid alkaloid, a class of complex natural products found predominantly in plants of the Aconitum and Delphinium genera. acs.orgresearchgate.net The biosynthesis of these alkaloids is a multi-step process that begins with common precursors from terpene metabolism. mdpi.com

The pathway originates from the universal C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. mdpi.com Four of these C5 units are combined by geranylgeranyl pyrophosphate synthase (GGPS) to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). mdpi.com

The biosynthesis of the characteristic C19-diterpenoid alkaloid core proceeds through several key stages:

Diterpene Skeleton Formation: GGPP is cyclized by diterpene synthases (diTPSs) into a tetracyclic hydrocarbon skeleton. For aconitine-type alkaloids, this involves the formation of an ent-atisane skeleton. mdpi.comcaltech.edu This cyclization proceeds via an intermediate, ent-copalyl diphosphate (B83284) (ent-CPP). mdpi.com

Skeletal Rearrangement: The C19-diterpenoid alkaloids are believed to arise from the ent-atisane pathway. researchgate.netnih.gov A key step involves the rearrangement of the initially formed denudatine framework, which contains a bicyclo[2.2.2]octane system, into the characteristic bicyclo[3.2.1] system of the aconitine-type alkaloids. acs.orgresearchgate.netnih.gov

Incorporation of Nitrogen: A nitrogen atom, likely derived from an amino acid such as L-serine, is incorporated into the diterpene scaffold via an amination reaction, officially classifying the molecule as an alkaloid. mdpi.com

Tailoring and Functionalization: The core skeleton undergoes a series of extensive post-modifications catalyzed by tailoring enzymes. These reactions include hydroxylations, O-methylations, and esterifications (acylation), which create the vast structural diversity seen in this class of compounds. caltech.edu this compound's structure is the result of such modifications to the aconitine core, specifically the addition of an acetyl group at the C-3 position. archive.org

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is governed by several families of enzymes that catalyze the conversion of simple precursors into the final complex structure. While the specific enzymes for each step in this compound synthesis have not all been individually isolated and characterized, their classes and functions are inferred from studies of diterpenoid and alkaloid biosynthesis in plants. mdpi.com

The key enzymatic players belong to the following classes:

Enzyme ClassRole in BiosynthesisSubstrate(s) → Product(s)
Geranylgeranyl Pyrophosphate Synthase (GGPS) Forms the C20 precursorIPP, DMAPP → Geranylgeranyl Pyyrophosphate (GGPP)
Diterpene Synthases (diTPSs) Cyclize the linear precursor to form the core carbocyclic skeletonGGPP → ent-Copalyl diphosphate → ent-Atisane
Cytochrome P450 Monooxygenases (CYPs) Catalyze oxidative reactions, including hydroxylations and other functionalizations of the diterpene skeletonDiterpene scaffold → Oxidized/hydroxylated scaffold
Aminotransferases Incorporate the nitrogen atom into the moleculeDiterpene aldehyde + Amino Acid (e.g., L-serine) → Aminated intermediate
Acyltransferases Transfer acyl groups (e.g., acetyl, benzoyl) to the alkaloid core, creating the final ester linkagesAconitine + Acetyl-CoA → this compound (3-acetylaconitine)
Methyltransferases Add methyl groups to hydroxyl or amine functions, often using S-adenosyl methionine (SAM) as a methyl donorHydroxylated alkaloid → Methoxy-alkaloid

The specific combination and sequence of these enzymatic reactions determine the final structure of the alkaloid produced in the plant. caltech.edu The formation of this compound specifically requires an acetyltransferase capable of esterifying the C-3 hydroxyl group of aconitine.

Identification of Biosynthetic Intermediates of this compound

The biosynthetic pathway to this compound involves a series of stable, identifiable intermediate compounds. These molecules represent key checkpoints in the assembly of the final natural product.

The primary intermediates in the formation of the this compound skeleton are outlined below:

Intermediate CompoundDescription
Isopentenyl Pyrophosphate (IPP) / Dimethylallyl Pyrophosphate (DMAPP) The fundamental C5 building blocks of all isoprenoids.
Geranylgeranyl Pyrophosphate (GGPP) The linear C20 precursor formed from four C5 units, representing the entry point into diterpenoid synthesis. mdpi.com
ent-Copalyl Diphosphate (ent-CPP) The first cyclic intermediate formed from the initial cyclization of GGPP. mdpi.com
ent-Atisane A tetracyclic diterpene hydrocarbon that serves as the foundational skeleton for atisine-type and subsequently aconitine-type alkaloids. caltech.edu
Denudatine An alkaloid with a rearranged atisane (B1241233) skeleton, considered a key precursor to the aconitine framework. It features a bicyclo[2.2.2]octane system. acs.orgresearchgate.net
Aconitine-type Skeleton The core hexacyclic structure resulting from the skeletal rearrangement of a denudatine-like precursor. This scaffold undergoes extensive functionalization.
Aconitine The direct precursor to this compound. It is a highly functionalized C19-diterpenoid alkaloid that already possesses the necessary hydroxyl group at the C-3 position for the final acylation step.

The final step in the biosynthesis is the conversion of aconitine to this compound through acetylation.

Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. wikipedia.orgnih.gov The synthesis of a complex molecule like this compound, whether for research or potential therapeutic applications, presents significant challenges that can be addressed through green chemistry principles.

Given its structural complexity, the total synthesis of this compound is a long and resource-intensive process. Applying green chemistry principles would focus on improving its efficiency and reducing its environmental footprint. nih.gov Key principles applicable to this compound synthesis include:

Prevention: Designing synthetic routes that prevent waste generation from the outset is preferable to treating waste after it has been created. acs.org

Atom Economy: Maximizing the incorporation of all atoms from the reactants into the final product. acs.org

Use of Catalysis: Employing catalytic reagents (including enzymes) in small amounts is superior to using stoichiometric reagents, which are used in excess and generate more waste. acs.orgmdpi.com

Designing Safer Chemicals: Modifying the structure of this compound to create analogues that retain efficacy while reducing toxicity.

Safer Solvents and Auxiliaries: Minimizing the use of hazardous organic solvents and exploring greener alternatives like water or supercritical CO2. mdpi.com

Reduce Derivatives: Avoiding the use of temporary modifying agents and protecting groups, which add steps and generate waste. Chemo-enzymatic strategies are particularly effective in this regard. acs.org

A truly "green" synthesis of this compound would likely be a chemo-enzymatic route that leverages the selectivity of enzymes to reduce steps and avoid hazardous reagents, coupled with efficient chemical reactions that have high atom economy. mdpi.com

Atom Economy and E-Factor Considerations in this compound Production

Atom Economy (AE) is a theoretical measure of how efficiently a chemical reaction converts the mass of reactants into the mass of the desired product. It is calculated as:

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 pnas.org

The Environmental Factor (E-Factor) provides a more practical measure of the waste generated in a process. It is defined as:

E-Factor = Total Mass of Waste / Total Mass of Product libretexts.orgchembam.com

The ideal E-Factor is 0. libretexts.org The E-Factor considers all sources of waste, including solvent losses, reagent byproducts, and purification waste. The pharmaceutical industry, which produces complex molecules structurally similar to this compound, has historically had very high E-Factors.

Industry SectorTypical E-Factor (kg waste / kg product)
Oil Refining< 0.1
Bulk Chemicals< 1 to 5
Fine Chemicals5 to 50
Pharmaceuticals25 to >100 (can reach up to 4000) libretexts.orgchembam.com

The production of this compound via total synthesis would fall into the pharmaceutical category, with an expectedly high E-Factor. This is due to the multi-step nature of the synthesis, the use of stoichiometric reagents and protecting groups, and the extensive purification required at each stage. Applying green chemistry principles, such as developing catalytic and atom-economical reactions, is essential to lower the E-Factor and make the potential production of this compound or its analogues more sustainable. researchgate.net

Solvent Selection and Catalytic Approaches for Sustainable this compound Synthesis

Solvent Selection for Sustainability

Solvents are a major contributor to the environmental impact of chemical synthesis, often accounting for the largest portion of waste in pharmaceutical and fine chemical production. jk-sci.com The ideal "green" solvent minimizes risks to health and the environment while maintaining high reaction efficiency. For the synthesis of complex molecules like diterpenoid alkaloids, solvent choice is critical. For instance, in the extraction of lappaconitine, a related C18-diterpenoid alkaloid, ethanol (B145695) and methanol have been identified as effective solvents. mdpi.com However, for synthesis, a broader range of factors must be considered.

The CHEM21 (Chemical Manufacturing Methods for the 21st Century) solvent selection guide offers a framework for choosing more sustainable options by ranking solvents as "Recommended," "Problematic," or "Hazardous" based on safety, health, and environmental criteria. jk-sci.com For reactions involved in building the complex polycyclic core of this compound, replacing hazardous solvents like chloroform, benzene, or N,N-dimethylformamide (DMF) with recommended alternatives is a primary goal. jk-sci.com

Solvent ClassHazardous ExamplesGreener AlternativesRationale for Selection
Chlorinated Dichloromethane (DCM), Chloroform2-Methyltetrahydrofuran (2-MeTHF)2-MeTHF is derived from renewable resources and has a better environmental and safety profile.
Aprotic Dipolar DMF, NMP, DMAcCyrene™, Dimethyl Sulfoxide (DMSO)Cyrene™ is a bio-based solvent derived from cellulose, offering a safer alternative to reprotoxic solvents like DMF. researchgate.net
Aromatic Benzene, Toluene (B28343)Anisole, Toluene (used sparingly)While still a hydrocarbon, toluene is generally preferred over the more toxic benzene. Anisole is a greener alternative.
Ethers Diethyl ether, Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)These alternatives have higher boiling points and are less prone to peroxide formation, enhancing safety.

This table presents a selection of hazardous solvents and their greener alternatives, which could be considered in the synthetic pathway towards this compound.

Catalytic Approaches in Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity under milder conditions, thereby reducing energy consumption and by-product formation. The synthesis of the intricate hexacyclic core of diterpenoid alkaloids has greatly benefited from innovative catalytic methods. acs.org

Key catalytic strategies applicable to this compound synthesis include:

Transition-Metal Catalysis : Metals like palladium, rhodium, and iridium are instrumental in forming key carbon-carbon and carbon-heteroatom bonds. For example, iridium-catalyzed hydrosilylation has been used for the selective reduction of amides in the synthesis of C19-diterpenoid alkaloids, a crucial step in forming the characteristic nitrogen-containing rings. bohrium.com Similarly, palladium-catalyzed coupling reactions, such as Stille coupling, can be used to introduce functional groups onto the alkaloid scaffold. escholarship.org

Organocatalysis : This approach uses small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. nih.gov Proline-catalyzed aldol (B89426) reactions, for instance, can be used to form seven-membered rings, a structural feature present in related alkaloids. escholarship.org

Biocatalysis : The use of enzymes offers unparalleled selectivity under mild, aqueous conditions. While not yet widely reported for the total synthesis of this compound, enzymes could be engineered for specific transformations, such as selective oxidations or reductions at late stages of the synthesis.

Photoredox Catalysis : This method uses visible light to drive chemical reactions, often under very mild conditions. It has been employed for C-H functionalization and the formation of complex ring systems, which are highly relevant for modifying the this compound core.

Recent advancements in the synthesis of related diterpenoid alkaloids highlight the power of these catalytic methods. For example, a chiral gallium-sodium-BINOL catalyst was used for an asymmetric Michael addition to construct a key cyclopentanone (B42830) intermediate in the synthesis of (−)-talatisamine. bohrium.com Such enantioselective catalytic reactions are crucial for establishing the correct stereochemistry of the multiple chiral centers in this compound.

Diversification Strategies for this compound-Related Compound Libraries

The creation of compound libraries based on a natural product scaffold like this compound is a powerful strategy in drug discovery. By systematically modifying the structure, chemists can explore the structure-activity relationship (SAR) and optimize for desired biological properties while minimizing undesired effects. Two primary strategies for generating such libraries are Diversity-Oriented Synthesis (DOS) and late-stage functionalization.

Diversity-Oriented Synthesis (DOS)

DOS aims to create a wide range of structurally diverse molecules from a common starting material or a branching synthetic pathway. In the context of this compound, a DOS approach might involve synthesizing a common intermediate that contains the core polycyclic framework, which can then be divergently elaborated into a variety of analogues. For instance, a unified strategy has been developed to access the C18, C19, and C20 classes of diterpenoid alkaloids from a common precursor, showcasing the potential of this approach. nih.govrsc.org

Late-Stage Functionalization (LSF)

LSF involves modifying the complex, fully formed scaffold of the natural product in the final steps of the synthesis. This is particularly efficient as it allows for the rapid generation of analogues without having to repeat a lengthy synthetic sequence. C-H activation is a powerful tool for LSF, allowing for the direct introduction of new functional groups at positions that would be difficult to access through traditional methods.

Key LSF reactions applicable to the this compound scaffold include:

C-H Oxidation : Reagents can be used to introduce hydroxyl groups at various positions on the alkaloid core.

C-H Amination : This allows for the introduction of nitrogen-containing groups, which can significantly alter the biological activity of the molecule. Rhodium-catalyzed C-H amination has been successfully applied to abietane (B96969) diterpenoids. scielo.br

Halogenation : The introduction of halogen atoms can modulate the electronic properties and metabolic stability of the molecule.

Combinatorial and Fragment-Based Approaches

Another strategy involves using the natural product as a template for combinatorial chemistry. nih.gov This can be done by attaching the this compound core to a solid support and then reacting it with a variety of building blocks in a systematic way. For example, the hydroxyl and carboxyl groups of Rauwolfia alkaloids have been derivatized with amino acids and carboxylic acids to create a large library of compounds. scielo.br

Fragment-based drug discovery (FBDD) offers another avenue. Here, the complex natural product is deconstructed into smaller, fragment-like scaffolds that retain key structural features. mdpi.comresearchgate.net These fragments can then be optimized and elaborated to generate novel bioactive compounds.

Diversification StrategyDescriptionApplication to this compoundKey Reactions/Techniques
Diversity-Oriented Synthesis (DOS) Generation of diverse structures from a common intermediate through branching pathways.Synthesizing a common polycyclic core that can be divergently converted to various this compound analogues.Ring-forming reactions (e.g., Diels-Alder, aldol), skeletal rearrangements. nih.govchinesechemsoc.org
Late-Stage Functionalization (LSF) Modification of the fully formed natural product scaffold in the final steps.Introducing new functional groups onto the this compound molecule to probe SAR.C-H activation, oxidation, amination, halogenation. clockss.org
Combinatorial Chemistry Systematic derivatization of the natural product with a library of building blocks.Creating a library of this compound esters or ethers by reacting its hydroxyl groups with various acids or alcohols.Solid-phase synthesis, "click chemistry". nih.gov
Fragment-Based Approach Deconstruction of the natural product into smaller, synthetically accessible fragments for optimization.Identifying and synthesizing key structural motifs of this compound (e.g., the bicyclo[3.2.1]octane system) for library development.Scaffold hopping, computational deconstruction. researchgate.net

This table summarizes key strategies for diversifying the this compound scaffold to create compound libraries for drug discovery.

Through these advanced synthetic and diversification strategies, chemists can overcome the synthetic challenges posed by this compound's complexity and unlock its potential for the development of new therapeutic agents.

Mechanistic Investigations of Flaconitine at the Molecular and Supramolecular Level

Flaconitine (B1231942) Interactions with Macromolecular Systems

The interaction of this compound with macromolecular targets is a key area of research aimed at deciphering its mechanism of action. These interactions are governed by a range of physicochemical principles, from binding kinetics and thermodynamics to molecular recognition and allosteric modulation.

Binding Kinetics and Thermodynamics of this compound-Ligand Interactions

Currently, detailed quantitative data on the binding kinetics (association and dissociation rate constants, k_on and k_off) and thermodynamics (Gibbs free energy, enthalpy, and entropy changes) of this compound with its primary molecular targets are not extensively documented in publicly available literature. Such studies, often conducted using techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy, are essential for a comprehensive understanding of the binding affinity and the forces driving the interaction. researchgate.netnih.gov

While specific thermodynamic parameters for this compound are not available, it is known to exhibit inhibitory activity against NF-κB. medchemexpress.combiocrick.comcymitquimica.com It has also been shown to have moderately cytotoxic activity against human leukemic P388 cells, with a reported IC50 value of 18.6 μM. medchemexpress.combiocrick.com

Table 1: Reported In Vitro Activity of this compound

Target/ActivityCell LineMeasurementValueReference
NF-κB Inhibition--Potent Inhibitor nih.gov
Cytotoxic ActivityP388 (Human Leukemia)IC5018.6 μM medchemexpress.combiocrick.com

Note: The table is populated with available data, which is currently limited.

Molecular Recognition Principles in this compound-Target Binding

The primary molecular target of this compound that has been identified is the transcription factor NF-κB. medchemexpress.combiocrick.comcymitquimica.com NF-κB is a protein complex that plays a critical role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress and free radicals. medchemexpress.com The inhibition of NF-κB by this compound suggests a specific molecular recognition event.

The canonical NF-κB pathway involves the phosphorylation of the inhibitor of κB (IκB) by the IκB kinase (IKK) complex, leading to the release and nuclear translocation of NF-κB. medchemexpress.com this compound has been shown to suppress TNF-α induced NF-κB activation. medchemexpress.combiocrick.com This suggests that this compound may interfere with one of the key steps in this signaling cascade, such as the binding of NF-κB to its DNA target or the activity of upstream kinases. However, the precise binding site and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and NF-κB or its associated proteins have not been fully elucidated.

Structural Basis of this compound-Macromolecule Complexes

As of now, there are no publicly available crystal or NMR structures of this compound in complex with a macromolecular target such as NF-κB. Determining the three-dimensional structure of such a complex is crucial for understanding the precise molecular interactions at the atomic level. nih.govnih.gov Techniques like X-ray crystallography and NMR spectroscopy are instrumental in revealing the structural basis of ligand-protein interactions. researchgate.netnih.govbnl.gov Without this structural data, the exact binding mode and the conformational changes induced in both this compound and its target upon binding remain speculative.

Allosteric Modulation Mechanisms Induced by this compound

There is some indication that this compound may act as a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). glpbio.com Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric (primary) binding site, and they can enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the receptor's response to its endogenous ligand. biorxiv.orgelifesciences.org However, the evidence for this compound's activity as an mGlu5 NAM is primarily from vendor-supplied information and requires further validation through dedicated pharmacological studies. The potential allosteric binding site and the mechanism by which this compound might induce a conformational change in mGlu5 to inhibit its function are yet to be determined.

Enzymatic Biotransformations and Metabolism of this compound (In Vitro Studies)

The in vitro metabolism of this compound involves enzymatic transformations that alter its chemical structure, a key determinant of its bioactivity and clearance. These transformations are broadly categorized into Phase I and Phase II reactions.

Phase I Biotransformation Pathways of this compound

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govmdpi.comnih.govdynamed.com For aconite alkaloids like this compound, hydrolysis is a significant metabolic pathway. nih.gov

Studies on related aconitine-type alkaloids have shown that the ester bonds at the C-8 and C-14 positions are susceptible to hydrolysis. nih.gov It is plausible that this compound undergoes a similar hydrolytic cleavage of its acetyl group at the C-3 position and the benzoyl group at the C-8 position. This hydrolysis would lead to the formation of less toxic metabolites. The stability of diester-diterpenoid alkaloids is also known to be pH-dependent, with hydrolysis being more pronounced under alkaline conditions. nih.gov

While the involvement of specific CYP isozymes in the metabolism of this compound has not been definitively identified, the CYP3A4, CYP2D6, and CYP1A2 enzymes are commonly involved in the metabolism of a wide range of xenobiotics. nih.govmdpi.com Further in vitro studies using human liver microsomes and specific recombinant CYP enzymes are needed to pinpoint the exact enzymes responsible for this compound's biotransformation and to characterize the resulting metabolites.

Table 2: Potential Phase I Biotransformation Reactions of this compound

Reaction TypePotential Site on this compoundPotential Enzymes
HydrolysisC-3 acetyl esterEsterases
HydrolysisC-8 benzoyl esterEsterases, Cytochrome P450
Oxidation (Hydroxylation)Aromatic ring or aliphatic portionsCytochrome P450

Note: This table represents potential pathways based on the structure of this compound and the metabolism of similar compounds. Specific experimental validation is required.

Phase II Biotransformation Pathways of this compound

Phase II biotransformation reactions involve the conjugation of a xenobiotic or its Phase I metabolite with an endogenous molecule. wikipedia.org This process, also known as conjugation, generally increases the water solubility of the compound, reduces its pharmacological activity, and facilitates its excretion from the body. nottingham.ac.uklongdom.org The primary Phase II reactions include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione (B108866) or amino acids. longdom.orgdrughunter.com These reactions are catalyzed by a large family of transferase enzymes. wikipedia.org

While the metabolism of several Aconitum alkaloids has been studied, revealing Phase I pathways such as demethylation, deethylation, hydroxylation, and deacetylation, specific research detailing the Phase II biotransformation of this compound is not extensively documented in the available scientific literature. nih.gov Phase I metabolism typically introduces or exposes functional groups (such as hydroxyl, carboxyl, or amino groups) on the parent compound, which then serve as sites for Phase II conjugation. longdom.org For instance, the hydrolysis of the acetyl group from this compound would expose a hydroxyl group, making it a potential substrate for glucuronidation or sulfation.

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. wikipedia.orgnih.gov Compounds with hydroxyl, carboxyl, or amine groups are common substrates for glucuronidation. wikipedia.org It is plausible that this compound or its Phase I metabolites, which possess hydroxyl groups, could undergo glucuronidation.

Sulfation: In this pathway, sulfotransferases (SULTs) catalyze the transfer of a sulfonate group (SO3-) from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. nih.gov Phenolic and alcoholic hydroxyl groups are primary sites for sulfation. wikipedia.org This represents another potential, though unconfirmed, metabolic pathway for this compound.

Due to the lack of specific experimental data for this compound, the following table illustrates the common Phase II biotransformation pathways for xenobiotics.

Table 1: Common Phase II Biotransformation Reactions

Conjugation Reaction Enzyme Family Endogenous Cofactor Typical Substrate Functional Group
Glucuronidation UDP-glucuronosyltransferases (UGTs) UDP-glucuronic acid (UDPGA) -OH, -COOH, -NH2, -SH
Sulfation Sulfotransferases (SULTs) 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) -OH, -NH2
Acetylation N-acetyltransferases (NATs) Acetyl-CoA -NH2
Methylation Methyltransferases (MTs) S-adenosylmethionine (SAM) -OH, -NH2, -SH

Membrane Interactions and Permeation Mechanisms of this compound (Model Systems)

The interaction of drug molecules with cell membranes is a critical determinant of their absorption, distribution, and ability to reach target sites. Model systems, such as artificial lipid bilayers, are employed to investigate these interactions at a molecular level.

This compound Interactions with Artificial Lipid Bilayers

Artificial lipid bilayers are simplified models of cell membranes, commonly composed of phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), which is zwitterionic and mimics the outer leaflet of eukaryotic membranes, or 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), which is anionic and often used to model bacterial membranes. mdpi.com The interaction of a molecule with these bilayers can range from surface adsorption to partial insertion into the hydrophobic core or complete translocation across the membrane. cnr.it These interactions are governed by the physicochemical properties of both the molecule and the lipids, including hydrophobicity, charge, and size.

There is a lack of published research specifically investigating the interactions of this compound with artificial lipid bilayers. Given its large, relatively rigid, and complex polycyclic structure, this compound would be expected to exhibit significant interactions with the lipid membrane. The nature of these interactions—whether it adsorbs to the surface, inserts into the acyl chain region, or alters membrane properties like fluidity and thickness—remains to be experimentally determined. Molecular dynamics simulations and biophysical techniques such as atomic force microscopy could provide such insights. mdpi.com

Permeability Studies of this compound Across Model Membranes

The ability of a drug to pass through biological membranes via passive diffusion is a key pharmacokinetic property. researchgate.net The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict the passive permeability of compounds across membranes, such as the gastrointestinal tract or the blood-brain barrier. nih.govnih.govgardp.org The assay measures the rate at which a compound diffuses from a donor compartment, through a filter coated with an artificial lipid membrane, into an acceptor compartment. conicet.gov.ar The resulting effective permeability coefficient (Pₑ) is used to classify compounds as having low or high permeability.

Currently, there are no available studies that have reported the permeability of this compound using the PAMPA assay or other similar model membrane systems. Such a study would be essential to predict its oral absorption and potential to cross other biological barriers. The permeability would depend on a balance of its lipophilicity, which allows partitioning into the membrane, and its aqueous solubility.

Photochemical and Thermochemical Reactivity of this compound

The reactivity of a chemical compound when exposed to light (photochemical reactivity) or heat (thermochemical reactivity) determines its stability under various environmental and storage conditions.

Photochemical Reactivity: Photochemical reactions are initiated by the absorption of photons, which can lead to the excitation of electrons and subsequent chemical transformations, such as isomerization, degradation, or polymerization. While the photochemical reactivity of some alkaloids has been investigated, there is no specific information available in the scientific literature regarding the photodecomposition or photostability of this compound. nih.gov

Thermochemical Reactivity: Thermochemical reactivity refers to the chemical changes a substance undergoes when subjected to heat in the absence of light. This can include decomposition, rearrangement, or pyrolysis. The stability of a compound at different temperatures is a critical parameter for pharmaceutical formulation and processing. jeeng.netredalyc.org No studies detailing the thermochemical degradation profile, decomposition products, or degradation kinetics of this compound have been found in the reviewed literature.

Analytical and Chemometric Techniques for Flaconitine Quantification and Characterization

Chromatographic Methodologies for Flaconitine (B1231942) Separation and Purity Assessment

Chromatography is a fundamental biophysical technique for the separation, identification, and purification of components within a mixture. nih.gov The principle involves the differential partitioning of analytes between a stationary phase and a mobile phase. nih.govmdpi.com For a complex molecule like this compound, several chromatographic methods are utilized to ensure its effective separation and purity evaluation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of diterpenoid alkaloids, including this compound. researchgate.netnih.gov This method is favored for its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. In the analysis of Aconitum species, reversed-phase HPLC (RP-HPLC) is frequently employed, where a non-polar stationary phase is used with a polar mobile phase. nih.govresearchgate.net

The separation of this compound and related alkaloids is typically achieved on columns such as an octadecylsilyl silica (B1680970) gel (C18). nih.govresearchgate.net A gradient elution, often using a mixture of acetonitrile (B52724) and water (containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry detection), is commonly applied. researchgate.net Detection is often performed using a Diode Array Detector (DAD) or mass spectrometry (MS). researchgate.netnih.gov The combination of UPLC-qToF-MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry) provides a powerful tool for both quantification and structural confirmation of this compound in complex botanical extracts. researchgate.net

ParameterTypical Conditions for this compound Analysis
Stationary Phase Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase Gradient elution with Acetonitrile and Water (often with formic acid or ammonium formate (B1220265) buffer)
Flow Rate 0.2 - 1.0 mL/min
Detection Diode Array Detector (DAD) or Mass Spectrometry (e.g., Q-ToF MS)
Column Temperature 25 - 40 °C

This table presents typical parameters for the HPLC analysis of Aconitum alkaloids like this compound, based on established methodologies for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but its direct application to this compound is limited due to the compound's low volatility and thermal instability. sigmaaldrich.com To make this compound amenable to GC analysis, a chemical derivatization step is necessary. sigmaaldrich.comjfda-online.com This process involves converting the polar functional groups (such as hydroxyl and amine groups) into less polar, more volatile derivatives. researchgate.net

A common derivatization method is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. caltech.edu Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to react with the hydroxyl groups in the this compound molecule. caltech.edu Once derivatized, the resulting volatile compound can be separated on a GC column (typically a non-polar phase like a DB-5ms) and detected by a mass spectrometer. The mass spectrometer provides a fragmentation pattern that can be used for structural confirmation of the derivative. sigmaaldrich.com While effective, this method is indirect and requires careful control of the derivatization reaction to ensure complete conversion and avoid the formation of artifacts. researchgate.net

This compound is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry, offering several advantages over traditional HPLC. selvita.comnih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com This results in lower viscosity and higher diffusivity, allowing for faster separations and reduced solvent consumption, aligning with the principles of green chemistry. selvita.comchromatographyonline.com

For the enantiomeric separation of chiral compounds like this compound, chiral stationary phases (CSPs) are used. chromatographyonline.comchromatographyonline.com Polysaccharide-based CSPs are widely employed. afmps.be The addition of a small amount of an organic modifier, such as methanol (B129727) or 2-propanol, to the CO2 mobile phase is crucial for achieving selectivity. afmps.be SFC has been shown to provide complementary, and sometimes superior, enantioselectivity compared to LC for many pharmaceutical compounds. nih.govchromatographyonline.com The technique is applicable at both analytical and preparative scales, making it valuable for obtaining pure enantiomers for further study. selvita.com

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO2 (modified with organic solvents)Liquid solvents (e.g., acetonitrile, water, hexane)
Analysis Time Generally faster due to lower viscosity and higher flow rates. chromatographyonline.comTypically longer analysis times.
Solvent Consumption Significantly lower, especially of toxic organic solvents. selvita.comHigher consumption of organic solvents.
Environmental Impact Greener, uses non-toxic CO2. selvita.comLarger environmental footprint due to solvent use and disposal.
Operating Pressure Higher (requires back-pressure regulator). afmps.beLower to moderate.
Separation Efficiency Often higher due to faster mass transfer. selvita.comHigh, but can be limited by mass transfer between phases.

This table provides a comparative overview of SFC and HPLC for chiral separations, highlighting the advantages that make SFC a compelling alternative for analyzing enantiomers of compounds like this compound.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their differential migration in an electric field within a narrow capillary. wikipedia.orglongdom.org It is particularly well-suited for the analysis of charged molecules, such as alkaloids, which are typically protonated in acidic buffer solutions. diva-portal.org The key advantages of CE include extremely high separation efficiency, short analysis times, and minimal consumption of sample and reagents. diva-portal.orgnih.gov

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio. longdom.org For this compound analysis, a background electrolyte (BGE) with an acidic pH would ensure the molecule carries a positive charge. The separation occurs within a fused-silica capillary, and detection is typically performed by UV-Vis absorbance, as a section of the capillary itself can serve as the detection cell. wikipedia.org The high resolving power of CE makes it an excellent tool for assessing the purity of this compound and separating it from closely related impurities. nih.gov

Hyphenated Techniques for Comprehensive this compound Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures like plant extracts containing this compound. wikipedia.orgalwsci.com These methods provide both separation of the analyte from the matrix and its subsequent identification and quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the trace analysis of Aconitum alkaloids, including this compound. measurlabs.comphytolab.com This method combines the superior separation capabilities of liquid chromatography (LC) with the high sensitivity and specificity of tandem mass spectrometry (MS/MS). wikipedia.orgrsc.org LC separates the complex mixture into its individual components, after which the mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio. measurlabs.com The tandem MS (MS/MS) aspect involves selecting a specific parent ion, fragmenting it, and then analyzing the resulting fragment ions, which provides a high degree of structural information and confident identification, even in complex matrices. measurlabs.commdpi.com

The high sensitivity of LC-MS/MS allows for the detection and quantification of alkaloids at very low concentrations, often in the nanogram per milliliter (ng/mL) range. nih.govnih.gov This is crucial for trace analysis in biological samples or for quality control of herbal products. For instance, studies on related Aconitum alkaloids have demonstrated lower limits of quantification (LLOQs) well below 5 ng/mL, showcasing the technique's suitability for trace-level detection. nih.govnih.gov The method's robustness and reliability have established it as a gold-standard technique for the precise quantification of small-molecule drugs and natural products in biological matrices. mdpi.comnih.gov

Table 1: Representative LC-MS/MS Parameters for Aconitum Alkaloid Analysis This table presents typical data from studies on related Aconitum alkaloids to illustrate the capabilities of the technique.

AnalyteLower Limit of Quantification (LLOQ) (ng/mL)Recovery (%)Linearity (r)Reference
Mesaconitine (B191843) (MA)1.4199.7 - 101.7> 0.9984 nih.govnih.gov
Aconitine (B1665448) (AC)1.2099.7 - 101.7> 0.9984 nih.govnih.gov
Hypaconitine (B608023) (HA)1.9299.7 - 101.7> 0.9984 nih.govnih.gov
Benzoylmesaconitine (BMA)4.2899.7 - 101.7> 0.9984 nih.govnih.gov
Benzoylaconitine (BAC)1.9999.7 - 101.7> 0.9984 nih.govnih.gov
Benzoylhypaconitine (BHA)2.0299.7 - 101.7> 0.9984 nih.govnih.gov

This is an interactive table. You can sort and filter the data as needed.

Gas chromatography-infrared spectroscopy (GC-IR) is a hyphenated technique that combines the separation power of gas chromatography with the structural identification capabilities of infrared spectroscopy. alwsci.comchromatographytoday.com As components elute from the GC column, they pass through an IR spectrometer, which records their unique infrared absorption spectra. alwsci.com This spectrum acts as a molecular "fingerprint," providing information about the functional groups and atomic arrangement within the molecule. mdpi.com

A significant advantage of GC-IR is its ability to distinguish between structural isomers, which can be challenging for mass spectrometry alone. chromatographytoday.com Since infrared spectroscopy provides information based on the molecule's vibrational and rotational energy states, it can differentiate compounds with the same mass but different structural arrangements. mdpi.com

While GC-MS is more common, GC-IR serves as a powerful complementary tool for unambiguous structure elucidation. nih.govspectra-analysis.com The development of Fourier Transform Infrared (FTIR) spectrometers has greatly enhanced the speed and sensitivity of GC-IR, making it suitable for analyzing components separated by capillary GC. For a complex alkaloid like this compound, which has numerous stereoisomers, GC-IR could provide critical data for structural confirmation, complementing the information obtained from MS and NMR. The technique is particularly useful in forensic analysis and the identification of unknown synthetic drugs. nih.govalwsci.com

Microfluidic and Miniaturized Analytical Platforms for this compound

Microfluidic platforms, also known as lab-on-a-chip technology, integrate complex analytical procedures onto a single microfabricated device. nih.govnih.gov These platforms offer significant advantages for alkaloid analysis, including reduced consumption of samples and reagents, high-throughput screening, faster analysis times, and enhanced automation. nih.govresearchgate.net

These miniaturized systems can perform various operations such as sample pretreatment, mixing, extraction, and separation on a single chip. nih.govmdpi.com Different materials, including polydimethylsiloxane (B3030410) (PDMS), glass, and paper, are used to fabricate these devices. nih.gov For plant alkaloid analysis, microfluidic chips have been developed for sample clean-up and extraction, demonstrating their efficiency in handling complex matrices. researchgate.netnih.gov For example, three-phase microfluidic chips have been used for the rapid purification of alkaloids from plant extracts. researchgate.net

While specific applications for this compound are not yet prevalent, the technology's success with other alkaloids suggests strong potential. acs.org Microfluidic devices coupled with sensitive detection methods, such as mass spectrometry or electrochemical detection, could provide rapid and efficient platforms for the quantification and analysis of this compound in various samples. nih.gov The ability to handle picoliter-scale volumes makes this technology particularly suitable for analyzing precious or limited samples. nih.gov

Chemometric Approaches in this compound Data Analysis and Quality Control

The analysis of this compound and other Aconitum alkaloids using techniques like LC-MS generates vast and complex datasets. nih.gov Chemometrics, the application of mathematical and statistical methods to chemical data, is essential for extracting meaningful information from these datasets. ijpsjournal.comlongdom.org It plays a crucial role in the quality control and authentication of botanical materials containing these alkaloids. acs.orgdntb.gov.ua

Chemometric tools such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are widely used to analyze the complex chemical fingerprints of herbal samples. nih.govnih.govnih.gov

Principal Component Analysis (PCA): This unsupervised pattern recognition method simplifies complex datasets by reducing their dimensionality. It helps to visualize the data, identify outliers, and classify samples based on their chemical profiles. longdom.orgmdpi.com In the context of Aconitum analysis, PCA can differentiate between various species or processed products based on their alkaloid composition. nih.govnih.gov

Partial Least Squares (PLS) and PLS-DA: PLS is a regression method used to model the relationship between chemical data (e.g., spectral or chromatographic data) and a response variable (e.g., concentration or bioactivity). nih.govijpsjournal.com The discriminant analysis version (PLS-DA) is a supervised method used to build models that can predict the class membership of unknown samples, which is valuable for authentication and adulteration detection. acs.org

By combining advanced analytical data with chemometric analysis, it is possible to identify key marker compounds that differentiate authentic products from adulterants and to build robust quality control models for herbal preparations containing this compound. acs.org

Computational Chemistry and Cheminformatics Applied to Flaconitine

Molecular Docking and Dynamics Simulations of Flaconitine (B1231942) Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for exploring how a ligand like this compound interacts with its biological targets at an atomic level. nih.govwikipedia.org For toxic Aconitum alkaloids, the primary target is the voltage-gated sodium channel (Nav), a key protein in neuronal and cardiac cell excitability. nih.govnih.gov These alkaloids are known to bind to site 2 on the channel's α-subunit, leading to a persistent activation that underlies their cardiotoxic and neurotoxic effects. wikipedia.org

Docking studies can predict the preferred binding pose of this compound within this target site, while MD simulations can then be used to assess the stability of the predicted protein-ligand complex over time, providing insights into the dynamic nature of the interaction. frontiersin.orgdiva-portal.org

This compound possesses a rigid and complex hexacyclic diterpenoid skeleton. However, conformational flexibility, particularly in its side chains and certain rings, is crucial for its biological activity. Computational conformational analysis is used to explore the potential three-dimensional arrangements of the molecule.

Methods: Conformational sampling can be performed using various computational methods, including molecular mechanics (MM) force fields (like MM+), which are often used for preliminary geometry optimization due to their speed and ability to produce realistic geometries for most organic molecules. nih.govmdpi.com More advanced techniques like stochastic and systematic searches help to explore the conformational space more exhaustively. acs.orgnih.gov

Simulations of this compound binding to its target, likely the Nav channel, can elucidate the key interactions driving its potent activity. These simulations provide a dynamic view of the binding process and the stability of the resulting complex. researchgate.netmdpi.com

Methods: The process typically begins with molecular docking to place the this compound molecule into the binding pocket of a model of the Nav channel. scirp.orgnottingham.ac.uk Following docking, all-atom MD simulations are run to observe the behavior of the ligand-protein complex in a simulated physiological environment. nih.gov From these simulations, binding free energy can be estimated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Linear Interaction Energy (LIE), which calculate the energetic contributions of van der Waals and electrostatic interactions. mdpi.com

Quantum Chemical Calculations for this compound Electronic Structure and Reactivity

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are used to investigate the electronic properties of molecules. hebmu.edu.cnrsc.org These methods provide fundamental insights into a molecule's stability, reactivity, and spectroscopic properties, which are not fully captured by classical molecular mechanics. For complex alkaloids like this compound, these calculations can help rationalize its chemical behavior and interaction with biological targets.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for molecules the size of this compound. researchgate.net

Methods: DFT calculations can determine a wide range of molecular properties, including optimized geometry, molecular electrostatic potential (MEP), and frontier molecular orbital energies (HOMO and LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov

Research Findings: Although specific DFT studies on this compound are not readily available, research on related diterpenoid alkaloids demonstrates the utility of this approach. In one comprehensive study, DFT calculations (combined with the semi-empirical AM1 method) were performed on 65 Aconitum and Delphinium alkaloids to derive quantum-chemical descriptors for QSAR analysis. nih.gov The study found that the energies of the frontier molecular orbitals (HOMO and LUMO) were significant predictors of activity, indicating the importance of electronic properties in the alkaloids' interaction with the Nav channel. nih.gov For this compound, DFT could be used to generate a map of its molecular electrostatic potential, identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are key to its intermolecular interactions.

Ab initio (Latin for "from the beginning") calculations are a class of quantum chemistry methods that are based on first principles without the use of experimental data for parameterization. researchgate.net These methods can be computationally intensive but provide a high level of theoretical accuracy.

Methods: Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC). These can be used to calculate highly accurate molecular structures, reaction energies, and transition states. mdpi.com

Research Findings: The application of high-level ab initio methods to a molecule as large as this compound is challenging. However, they have been successfully applied to understand specific properties of its analogues. For example, ab initio calculations were used to investigate the gas-phase fragmentation pathways of protonated aconitine-type alkaloids in tandem mass spectrometry. researchgate.net The calculations helped to predict the most stable structures of fragment ions, thereby confirming the proposed fragmentation mechanisms. researchgate.net This demonstrates how ab initio methods can be a powerful tool for elucidating complex chemical processes involving this compound and its derivatives.

Quantitative Structure-Reactivity/Binding Relationships (QSRR/QSBR) Studies of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and the related QSRR/QSBR models are cheminformatics approaches used to correlate variations in the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.netaps.org These models are particularly valuable for understanding the toxicity and therapeutic potential of Aconitum alkaloids.

Methods: QSAR models are built by first calculating a set of numerical descriptors for each molecule in a series. These descriptors can encode physicochemical properties (e.g., logP, pKa), electronic properties (from quantum calculations), or 3D structural features (e.g., steric energies, surface area). mdpi.com Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation relating these descriptors to the observed biological activity (e.g., toxicity as LD₅₀). tandfonline.com

Research Findings: this compound, under its synonym 3-acetylaconitine, was included in a QSAR study of 12 Aconitum alkaloids to analyze their toxicity (LD₅₀). nih.gov The study divided the alkaloids into two groups and found that steric and core-core repulsion energies were significantly higher, while total energy and heat of formation were lower, for the more toxic group that included this compound. This suggests that bulkier, more strained molecules in this series exhibit higher toxicity. Other QSAR studies on larger sets of diterpenoid alkaloids have consistently identified properties like lipophilicity, topological polar surface area (TPSA), and the number of carbonyl groups as important predictors of toxicity and local anesthetic activity. mdpi.comtandfonline.comresearchgate.net These findings collectively indicate that a balance of lipophilicity (for membrane crossing) and specific hydrogen-bonding/polar interactions (for receptor binding) governs the activity of this compound and its analogues.

The table below summarizes data from a QSAR study that included this compound (3-acetyl aconitine) and related Aconitum alkaloids, highlighting some of the calculated molecular descriptors and their relation to toxicity. nih.gov

CompoundGroupLog LD₅₀ (µmol/kg)Total Energy (kcal/mol)Steric Energy (kcal/mol)LogP
Yunaconitine1-0.11-160100.89163.513.54
Bulleyaconitine10.02-157628.23162.913.54
This compound 1 0.26 -143048.86 156.96 2.97
Aconitine (B1665448)10.28-135338.2154.262.97
Beiwutine10.49-132865.54153.662.97
Nagarine10.6-130289.41149.362.4
Penduline10.81-122578.75146.662.4
N-deacetyllappaconitine21.15-118742.67134.422.89
Lappaconitine21.34-126453.33137.123.46
Ranaconitine21.39-134163.98139.823.46
N-deacetylfinaconitine21.63-126453.33137.123.46
N-deacetylranaconitine21.7-126453.33137.123.46

De Novo Design Principles for this compound-Inspired Structures

De novo design aims to generate novel molecular structures with desired biological activities, often inspired by a known active compound. For a complex natural product like this compound, this involves leveraging its core scaffold to create new chemical entities with improved properties, such as enhanced potency or reduced toxicity. Key principles applied in this endeavor include fragment-based design and scaffold hopping.

Fragment-Based Design: This approach involves modifying a lead compound by incorporating or altering chemical fragments. For instance, computer-aided drug design techniques have been used to modify the aconitine scaffold. In one study, a lipophilic phenyl group was connected to the 2-azabicyclo[3.2.1]octane core via a 1,2,3-triazole linkage, resulting in a derivative with significant antiproliferative effects in the low nanomolar range. nih.govfrontiersin.org Molecular docking studies confirmed that this new structure effectively occupied the deep ATP-binding pocket of its target. nih.govfrontiersin.org This strategy highlights how specific fragments can be rationally designed to enhance biological activity.

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a bioisosteric equivalent to generate structurally novel compounds with potentially improved pharmacological properties or to secure new intellectual property. mdpi.comopenlabnotebooks.orgnih.gov While direct examples of scaffold hopping on this compound are not extensively documented, the principle is widely applied to natural products. mdpi.com For example, replacing the core of a known kinase inhibitor with a different heterocyclic system can drastically alter its selectivity profile. openlabnotebooks.org In the context of this compound, this could involve replacing its complex hexacyclic core with a simpler, more synthetically accessible scaffold that maintains the key pharmacophoric features responsible for its biological activity. The goal is to create derivatives that are easier to synthesize while retaining or improving upon the desired therapeutic effects. nih.gov

The application of these design principles is often guided by quantitative structure-activity relationship (QSAR) models. For aconitine alkaloids, QSAR models have been developed to understand the relationship between their structure and cardiotoxicity, providing a basis for designing safer derivatives. nih.gov

Here is an interactive data table summarizing design strategies for aconitine-type alkaloids:

Design PrincipleStrategyDesired OutcomeReference
Fragment-Based DesignAddition of a lipophilic phenyl group via a triazole linker to the 2-azabicyclo[3.2.1]octane core.Increased antiproliferative activity. nih.govfrontiersin.org
Scaffold HoppingReplacement of the core chemical structure with a bioisosteric equivalent.Improved potency, altered physicochemical properties, new intellectual property. mdpi.comopenlabnotebooks.org
QSAR-Guided ModificationStructural modifications based on models predicting toxicity.Reduced cardiotoxicity while maintaining therapeutic effects. nih.gov

Cheminformatics Databases and Data Mining for this compound-Related Compounds

Cheminformatics databases are essential repositories for chemical and biological data, and several major databases contain information on this compound and related alkaloids. cheminfo.orgucdavis.edu Mining this data allows researchers to identify patterns, understand structure-activity relationships, and discover new potential applications for these complex molecules. cinj.org

Key Databases:

PubChem: A public database that provides comprehensive information on chemical substances, including this compound (CID 53595). nih.govuni.lu It contains data on its chemical structure, identifiers (CAS 77181-26-1), physicochemical properties, and links to relevant literature and bioactivity assays. nih.gov

ChEMBL: A manually curated database of bioactive molecules with drug-like properties. ebi.ac.ukebi.ac.uk It includes data on this compound and its derivatives, linking them to experimental bioactivities and target information, which is crucial for drug discovery and development. probes-drugs.orgprobes-drugs.orggitbook.io

CAS SciFinder: A comprehensive database of chemical literature and substance information that is a valuable resource for researchers studying this compound, providing access to a vast collection of scientific articles, patents, and substance data. cas.orgcas.org

Other Databases: this compound is also listed in specialized natural product databases like LOTUS and NPASS. nih.gov

Data Mining Applications:

Data mining techniques are applied to these large datasets to extract valuable insights. For example, researchers have used these methods to analyze the fragmentation patterns of diester-diterpenoid alkaloids in mass spectrometry data, which aids in the rapid identification of new derivatives in crude plant extracts. plos.org One study successfully identified 42 diester-diterpenoid alkaloids, including 23 potential new compounds, from Aconitum carmichaeli by employing a neutral loss filtering strategy. plos.org

Furthermore, data mining can be used to build predictive models. By analyzing patterns in bioactivity data from databases like ChEMBL, machine learning algorithms can prioritize compounds from natural product libraries that are more likely to be active in screening campaigns, thereby saving time and resources. dypvp.edu.inresearchgate.net For aconitine alkaloids, data mining of literature and databases has been used to construct protein-protein interaction networks to predict potential protein targets involved in their cardiotoxicity. nih.gov

The table below summarizes some of the key cheminformatics databases containing information on this compound.

DatabaseThis compound IdentifierType of Information
PubChemCID 53595Chemical structure, properties, CAS number, literature, bioactivity data. nih.govuni.lu
ChEMBLCHEMBL4086980 (example)Bioactivity data, target information, drug-like properties. ebi.ac.ukprobes-drugs.orgprobes-drugs.org
CAS SciFinder77181-26-1Comprehensive literature, patent information, substance data. cas.orgcas.org
LOTUS3-AcetylaconitineNatural product occurrence. nih.gov
NPASSNPC62092Natural product activity and species source. nih.gov

Retrosynthesis Planning and Reaction Prediction for this compound using AI/ML

AI/ML Approaches:

Template-Based Methods: These approaches rely on a curated library of reaction templates, which encode the core structural transformations of known reactions. rsc.orgnih.gov The AI system applies these templates to the target molecule to identify possible disconnections. Software like Chematica (now Synthia) has successfully used this approach to design and experimentally validate synthetic routes for complex natural products. criver.comrsc.org

Template-Free Methods: To overcome the limitations of relying on known reaction templates, template-free algorithms use machine learning to predict reaction centers directly from the molecular structure. engineering.org.cn These methods have the potential for greater generalization to novel reactions. engineering.org.cn

Hybrid Approaches: Many modern systems combine data-driven AI with expert-coded chemical rules. synthiaonline.com This synergy allows for more robust and viable synthetic pathway generation. For instance, a workflow might involve an AI model predicting possible disconnections, with a confidence score assigned to each prediction. researchgate.net Low-confidence predictions can then be validated using quantum chemical calculations before being incorporated into the synthesis plan. researchgate.net

Reaction Prediction: Beyond planning the route, AI models can also predict the outcomes of chemical reactions, including yields and stereoselectivity. nips.ccnih.gov These models are trained on large datasets of experimental reactions and can identify complex patterns that are not obvious to human chemists. nips.ccarxiv.org For complex systems, active learning strategies can be employed where the model suggests a small number of informative experiments to perform, and the results are used to iteratively improve the model's predictions. nih.gov

The following table lists some AI/ML tools and methodologies relevant to retrosynthesis.

Tool/MethodologyApproachKey Feature
Chematica/SynthiaTemplate-Based/HybridUtilizes a large database of expert-coded reaction rules combined with AI algorithms. criver.comrsc.orgsynthiaonline.com
IBM RXN for ChemistryTemplate-Free/HybridPredicts chemical reactions and retrosynthesis pathways using a transformer-based neural network. researchgate.net
Monte Carlo Tree Search (MCTS)Path Search AlgorithmExplores the vast space of possible synthetic routes by combining rule-based transformations and neural networks. nih.govkyoto-u.ac.jp
Graph Neural Networks (GNNs)Template-FreeTreats molecules as graphs to predict reactivity and synthetic accessibility. chemcopilot.comkyoto-u.ac.jp

Biotechnological Production and Engineering of Flaconitine and Its Precursors

Microbial Fermentation Strategies for Flaconitine (B1231942) Biosynthesis

Microbial fermentation is a versatile platform for producing valuable natural products. For Aconitum alkaloids, fermentation has primarily been investigated as a traditional processing method to reduce the toxicity of raw plant materials by transforming highly toxic diester-diterpenoid alkaloids (DDAs) like aconitine (B1665448) into less toxic monoester or non-esterified derivatives. nih.gov This process of biotransformation, driven by microbial enzymes, represents a key strategy in the biosynthesis of specific alkaloid profiles. The insights gained from these studies are instrumental for developing controlled fermentation processes for compounds like this compound, either through biotransformation of precursors or, ultimately, de novo synthesis in engineered microbes.

The selection of appropriate microbial strains is a critical first step in developing a successful fermentation process. Studies on the traditional fermentation of "Huafeng Dan Yaomu," a medicinal product derived from Aconitum, have revealed a dynamic succession of microbial communities that correlate with changes in the alkaloid content. nih.gov This provides a rich source of candidate strains for targeted this compound production.

Initial fermentation stages are often dominated by bacteria such as Bacillus and Enterobacter. As fermentation progresses, lactic acid bacteria like Pediococcus become predominant. In parallel, the fungal community shifts from a diverse population including Incertae Sedis, Eurotiales, and Millerozyma to one dominated by yeast species like Saccharomycopsis and later Pichia. nih.gov The significant correlation between the abundance of these microbes and the reduction of toxic alkaloids suggests their enzymatic machinery is responsible for the biotransformation. nih.gov

For optimizing this compound production, these native strains can be isolated, screened for their specific biotransformation capabilities, and improved through classical mutagenesis or modern genetic engineering techniques. Alternatively, well-characterized industrial microorganisms such as Escherichia coli or Saccharomyces cerevisiae can be engineered as heterologous hosts, providing a more controlled and robust production platform. researchgate.netnih.gov

Table 1: Microbial Genera Identified in the Fermentation of Aconitum-based Materials

Microbial KingdomGenusPotential Role in FermentationReference
BacteriaBacillusDominant in early-stage fermentation; potential source of hydrolytic enzymes. nih.gov
BacteriaEnterobacterPresent in early-stage fermentation. nih.gov
BacteriaPediococcusBecomes predominant in later-stage fermentation, suggesting a key role in biotransformation. nih.gov
Fungi (Yeast)SaccharomycopsisDominates mid-stage fungal community; likely contributes to alkaloid modification. nih.gov
Fungi (Yeast)PichiaBecomes the main fungal genus in late-stage fermentation. nih.gov

The successful cultivation of microbial or plant cells for alkaloid production requires a carefully designed bioreactor that provides a controlled environment. researchgate.net Key factors in bioreactor design include efficient mass transfer (especially oxygen), low shear stress to protect sensitive cells, and uniform distribution of nutrients. researchgate.netmdpi.com Several types of bioreactors are suitable for these applications.

Continuous Stirred-Tank Bioreactors (CSTRs) are widely used due to their scalability and effective mixing, which ensures a homogeneous culture environment. frontiersin.org However, the mechanical agitation can cause shear stress, which may be detrimental to plant cells or filamentous fungi. Airlift and Bubble Column Bioreactors offer a gentler alternative by using pneumatic agitation, where gas sparging facilitates mixing and aeration. researchgate.netfrontiersin.org For instance, an airlift bioreactor was shown to increase the yield of phenolic alkaloids from Berberis wilsoniae suspension cultures by improving aeration. frontiersin.org

More recent innovations include single-use bioreactors, which reduce the risk of cross-contamination and lower operational costs, and specialized designs like membrane bioreactors that can enhance gas transfer without increasing shear stress. mdpi.comrwth-aachen.de The optimization of process parameters such as temperature, pH, dissolved oxygen levels, and nutrient feed rates is crucial for maximizing biomass growth and the specific productivity of this compound. researchgate.netfrontiersin.org

Table 2: Comparison of Bioreactor Types for Biotechnological Production

Bioreactor TypeAgitation MethodKey AdvantagesPotential ConsiderationsReference
Stirred-Tank (CSTR)Mechanical ImpellerExcellent mixing, high mass transfer, scalable.High shear stress, can damage sensitive cells. mdpi.comfrontiersin.org
AirliftPneumatic (Gas Sparging)Low shear stress, good for shear-sensitive cells.Lower mass transfer efficiency compared to CSTRs. researchgate.netfrontiersin.org
Bubble ColumnPneumatic (Gas Sparging)Simple design, low shear, low operational cost.Mixing can be less uniform than in airlift reactors. researchgate.netmdpi.com
Single-UseVaries (e.g., Rocking, Stirred)Reduced contamination risk, faster setup, lower capital investment.Limited to smaller scales, generates plastic waste. mdpi.comfrontiersin.org

Metabolic Engineering Approaches for Enhanced this compound Production

Metabolic engineering offers powerful tools to enhance the production of desired compounds like this compound by redesigning the metabolism of the producing organism. This involves elucidating the biosynthetic pathway and then strategically manipulating it to increase the flux towards the final product.

This compound is a C19-diterpenoid alkaloid, and its biosynthesis begins with the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com These are condensed to form the C20 precursor geranylgeranyl pyrophosphate (GGPP). The committed steps in DA biosynthesis involve the cyclization of GGPP by terpene synthases (TPS) like copalyl diphosphate (B83284) synthase (CPS) and kaurene synthase-like (KSL) enzymes to form a diterpene scaffold, such as ent-kaurene (B36324) or ent-atiserene. mdpi.comfrontiersin.org This scaffold then undergoes a series of extensive modifications, including oxidations, acylations, and methylations, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs), acyltransferases, and methyltransferases, to yield the final complex structure. nih.govjipb.net

Integrated multi-omics approaches, combining transcriptomics and metabolomics, have been pivotal in identifying candidate genes involved in DA biosynthesis in various Aconitum species. frontiersin.orgjipb.net By comparing gene expression profiles in different tissues (e.g., roots vs. leaves) with the accumulation patterns of specific alkaloids, researchers have pinpointed genes encoding key enzymes. mdpi.com For example, studies have identified specific CYPs and reductases that are crucial for the early steps of nitrogen incorporation into the diterpene skeleton, a defining feature of these alkaloids. nih.govbiorxiv.org Genetic manipulation of these identified genes in the native plant or a heterologous host is the next step toward controlled production.

Table 3: Key Enzyme Classes in Diterpenoid Alkaloid Biosynthesis

Enzyme ClassAbbreviationFunction in PathwayReference
Geranylgeranyl Diphosphate SynthaseGGPPSSynthesizes the C20 precursor GGPP from IPP and DMAPP. mdpi.com
Copalyl Diphosphate SynthaseCPSCatalyzes the first cyclization step from GGPP to ent-copalyl diphosphate. mdpi.comfrontiersin.org
Kaurene Synthase-LikeKSLPerforms the second cyclization to form the diterpene skeleton (e.g., ent-kaurene). mdpi.com
Cytochrome P450 MonooxygenaseCYPCatalyzes extensive oxidative modifications (hydroxylation, etc.) of the scaffold. nih.govfrontiersin.org
Acyltransferase-Adds acyl groups (e.g., acetyl, benzoyl) at various positions on the skeleton. frontiersin.org
Reductase-Involved in nitrogen incorporation and other reduction steps. nih.govbiorxiv.org

Conversely, gene knockout strategies, often employing CRISPR-Cas9 technology, can be used to eliminate or downregulate enzymes that divert metabolic flux into competing pathways. frontiersin.orgnih.gov By knocking out genes responsible for the synthesis of undesired side-products, metabolic resources can be redirected towards the production of this compound. This approach is also crucial for "humanizing" the alkaloid profile in the plant, for example, by knocking out enzymes that lead to the formation of highly toxic byproducts. While these strategies have been widely applied for other natural products, their specific application to enhance this compound production is a promising area for future research. mdpi.comlifeasible.com

Enzyme Engineering for this compound Pathway Optimization

The native enzymes in the this compound biosynthetic pathway may not be optimal for industrial-scale production. They might be slow, unstable under bioreactor conditions, or lack the desired substrate specificity. Enzyme engineering provides a powerful means to overcome these limitations by modifying the enzyme's structure to improve its function. nih.govmednexus.org

Techniques such as directed evolution and structure-assisted rational design can be used to enhance catalytic efficiency (kcat/Km), improve thermal stability, or alter substrate specificity. nih.govrsc.org For example, a key cytochrome P450 enzyme in the pathway could be engineered to more efficiently catalyze a specific hydroxylation step required for this compound synthesis. Furthermore, engineering acyltransferases could allow for the creation of novel this compound analogs with potentially improved properties by enabling the transfer of different acyl groups. nih.gov By tailoring the enzymatic machinery, enzyme engineering can not only optimize the production of this compound but also expand the chemical diversity of the diterpenoid alkaloids produced, opening avenues for the synthesis of new bioactive molecules. manchester.ac.uk

Directed Evolution and Rational Design of this compound Biosynthetic Enzymes

The engineering of biosynthetic pathways at the genetic level offers a powerful strategy to enhance the production of desired compounds like this compound. Directed evolution and rational design are two key protein engineering technologies that can be used to modify the activity, stability, and specificity of enzymes. researchgate.netresearchgate.net

Rational Design involves using detailed knowledge of an enzyme's structure, mechanism, and active site to make specific, targeted mutations to achieve a desired outcome. While the specific enzymes responsible for the final decorative steps in this compound biosynthesis are not yet fully characterized, multi-omics analyses of Aconitum species have identified numerous candidate genes, including cytochrome P450s, O-methyltransferases, and BAHD acyltransferases, that are prime targets for future rational design efforts. frontiersin.orgresearchgate.net For example, once the specific acyltransferase that adds a key functional group to the this compound backbone is identified, its substrate specificity could be altered through rational design to accept alternative precursors or to increase its catalytic efficiency. Modeling-guided rational design is considered a promising technology for optimizing existing genes to create economically valuable crops or engineered production systems. researchgate.netresearchgate.net

Table 1: Potential Engineering Strategies for this compound Biosynthetic Enzymes

Enzyme Class (Hypothetical)Engineering TechniquePotential GoalRationale
Cytochrome P450 (CYP)Rational DesignAlter regioselectivity of hydroxylationModify the active site to favor oxidation at a different position on the alkaloid backbone, potentially leading to novel derivatives or preventing byproduct formation.
BAHD AcyltransferaseDirected EvolutionIncrease catalytic efficiency (kcat/Km)Improve the rate of the final acylation step, which could be a bottleneck in the overall synthesis of this compound.
Aminotransferase (ATF)Rational DesignBroaden substrate acceptanceEngineer the enzyme to incorporate alternative amino donors, leading to the synthesis of novel alkaloid structures. jipb.net
Geranylgeranyl Pyrophosphate Synthase (GGPPS)Directed EvolutionEnhance stability and expression in a heterologous hostImprove the production of the essential precursor GGPP, increasing the overall pathway flux towards this compound. mdpi.com

Immobilization of this compound Biosynthetic Enzymes for Biocatalysis

For industrial-scale production, the use of isolated enzymes in biocatalytic processes is often preferable. Enzyme immobilization, the process of confining enzymes to a solid support or carrier, is a critical technology that enhances enzyme stability, facilitates separation from the product, and allows for continuous operation and reuse. researchgate.net This approach is highly relevant for the multi-step enzymatic synthesis of this compound.

Although no studies have reported the immobilization of specific this compound biosynthetic enzymes, the principles are well-established for other alkaloid pathways. Common immobilization techniques include physical adsorption, ionic binding, covalent attachment, and entrapment within a matrix like calcium alginate. researchgate.netresearcher.life For example, in cell suspension cultures of Eschscholtzia californica, entrapment in alginate not only immobilized the cells but also elicited and enhanced the production of benzophenanthridine alkaloids up to 800-fold. researcher.life In another instance, imine reductase (IRED) and glucose dehydrogenase (GDH) were co-immobilized on a resin for the efficient synthesis of (S)-nornicotine, demonstrating improved stability and reusability in both batch and continuous flow systems. acs.org

Once the enzymes of the this compound pathway are identified and produced recombinantly, they could be similarly immobilized. A multi-enzyme packed-bed reactor could be designed where precursors are flowed through a series of columns, each containing an immobilized enzyme for a specific step in the synthesis, offering a highly controlled and efficient manufacturing platform.

Table 2: Enzyme Immobilization Methods and Their Applicability to this compound Biosynthesis

Immobilization MethodDescriptionPotential Advantage for this compound Synthesis
Covalent BondingEnzymes are attached to the support via strong covalent bonds, minimizing leaching.Provides a very stable system suitable for long-term, continuous production processes.
EntrapmentEnzymes are physically trapped within a porous matrix (e.g., alginate, polyacrylamide gel).A gentle method that can protect enzymes from harsh reaction conditions. It has been shown to enhance alkaloid production in some plant cell systems. researcher.life
AdsorptionEnzymes bind to the surface of a carrier via weak forces like van der Waals or hydrophobic interactions.Simple and low-cost method, though enzyme leakage can be a concern.
Co-immobilizationMultiple enzymes in a pathway are immobilized onto the same support.Increases efficiency by channeling substrates between sequential enzymes, as demonstrated in nicotine (B1678760) synthesis. acs.org This would be ideal for the multi-step this compound pathway.

Plant Cell Culture and Hairy Root Systems for this compound Generation

Given the difficulty in synthesizing complex plant secondary metabolites, plant cell and organ cultures represent a promising alternative to whole plant extraction. kyushu-u.ac.jpfrontiersin.org These systems offer production under controlled and contained conditions, independent of geographical or seasonal variations.

Plant cell suspension cultures of various Aconitum species have been established to produce diterpenoid alkaloids. In one study on Aconitum napellus, optimizing culture conditions and using elicitors like salicylic (B10762653) acid and yeast extract enhanced aconitine content by 2.5 to 3-fold compared to the control. medwinpublishers.com Similarly, studies on microtuber formation in Aconitum carmichaelii showed that culture temperature significantly affected the production of aconitine-type alkaloids, with higher temperatures (20°C) favoring the accumulation of mesaconitine (B191843) and hypaconitine (B608023). kyushu-u.ac.jp These findings indicate that in vitro culture environments can be fine-tuned to maximize the yield of specific target alkaloids.

Hairy root cultures , induced by transformation with Agrobacterium rhizogenes, are particularly advantageous for producing root-derived secondary metabolites. academicjournals.org They are known for their fast growth in hormone-free media, genetic stability, and high productivity. medwinpublishers.comfrontiersin.org This technology has been successfully applied to Aconitum. Hairy roots induced from embryonic callus cultures of Aconitum heterophyllum demonstrated a total alkaloid content of 2.96%, which was 3.75 times higher than that in non-transformed roots. medwinpublishers.com The chemical profile of these hairy roots confirmed the production of various diterpene alkaloids, including atisine, hetidine, and aconitine, showcasing the system's capacity to synthesize the complex skeletons relevant to this compound. indexcopernicus.com

Table 3: Summary of Research on Aconitum in Vitro Culture Systems

SpeciesCulture TypeKey FindingsYield ImprovementReference
Aconitum heterophyllumHairy Root CultureHairy roots were successfully induced using A. rhizogenes.Total alkaloid content was 3.75 times higher than in non-transformed roots. medwinpublishers.com
Aconitum napellusCell Suspension CultureElicitation with salicylic acid and yeast extract enhanced aconitine production.Aconitine content increased 2.5-3 fold over control. medwinpublishers.com
Aconitum carmichaeliiMicrotuber CultureCulture temperature influenced the profile of aconitine-type alkaloids.Higher content of mesaconitine and hypaconitine at 20°C compared to 10°C or 15°C. kyushu-u.ac.jp
Aconitum balfouriiHydroponicsHydroponically grown plants showed higher aconitine content than wild or tissue-culture-derived plants.0.024% aconitine in hydroponic roots vs. 0.015% in wild roots. medwinpublishers.com

Cell-Free Biotransformation Systems for this compound

Cell-free biotransformation systems represent a frontier in synthetic biology, offering the ability to produce complex molecules by assembling biosynthetic pathways outside the confines of a living cell. frontiersin.org These systems utilize cell lysates or purified enzymes, avoiding issues like membrane transport limitations, cellular toxicity of products or intermediates, and diversion of metabolic flux to competing pathways. frontiersin.orgrsc.org

While the complete de novo synthesis of a highly complex molecule like this compound in a cell-free system is a long-term goal, this technology is already being used to elucidate and utilize parts of related biosynthetic pathways. rsc.orgresearchgate.net For instance, cell-free extracts from Spiraea plantlets were used in enzymatic transformation experiments to study the biosynthesis of atisine-type diterpenoid alkaloids, successfully demonstrating the incorporation of labeled precursors into the final products. nih.gov This highlights the power of cell-free systems for functional genomics and pathway discovery.

Furthermore, understanding the biotransformation of Aconitum alkaloids in cell-free systems is considered crucial for their development as therapeutic agents. rsc.orgresearchgate.net As more enzymes from the this compound pathway are identified and produced recombinantly, they can be combined in a modular fashion within a cell-free system. This would allow for the optimization of enzyme ratios and reaction conditions to a degree not possible in vivo, potentially enabling the high-yield production of this compound from advanced precursors. Cell-free systems have already been successfully used to produce various other alkaloids, such as indole (B1671886) alkaloids, demonstrating the viability of this approach. frontiersin.org

Environmental Chemistry and Fate of Flaconitine

Photodegradation Pathways of Flaconitine (B1231942) in Aqueous and Atmospheric Systems

In aqueous systems, direct photolysis could occur where the this compound molecule directly absorbs light energy, leading to bond cleavage. Indirect photolysis is also a plausible pathway, involving photosensitizing agents naturally present in water bodies, such as dissolved organic matter. These agents can absorb sunlight and transfer the energy to this compound, or generate reactive oxygen species like hydroxyl radicals, which can then react with and degrade the alkaloid.

In the atmosphere, should this compound become airborne, it would be subject to gas-phase photochemical reactions. The primary atmospheric oxidant is the hydroxyl radical (•OH), which is known to react with organic compounds. The rate of this reaction would depend on the atmospheric concentration of •OH and the specific reaction rate constant for this compound, which is currently unknown.

Table 1: Potential Photodegradation Reactions of this compound

Reaction TypeDescriptionEnvironmental Compartment
Direct Photolysis Direct absorption of UV radiation leading to bond cleavage.Aqueous
Indirect Photolysis Degradation by reaction with photochemically generated reactive species (e.g., hydroxyl radicals).Aqueous, Atmospheric
Photooxidation Reaction with atmospheric oxidants like hydroxyl radicals.Atmospheric

Biodegradation Mechanisms of this compound in Environmental Compartments (e.g., Soil, Water)

The biodegradation of alkaloids in the environment is primarily mediated by microorganisms. nih.gov Soil and water environments harbor diverse microbial communities that have been shown to degrade various complex organic molecules. mdpi.com For this compound, a key initial step in biodegradation is likely the hydrolysis of its ester linkages, particularly the acetyl group at the C-3 position. This would transform this compound into less acetylated and potentially less toxic derivatives.

Microbial enzymes such as esterases, hydrolases, and oxygenases are expected to play a crucial role in the breakdown of the this compound molecule. The degradation process is likely to proceed through a series of steps, starting with the cleavage of functional groups and followed by the opening of the ring structures. The rate and extent of biodegradation will be influenced by several environmental factors.

Factors Influencing Biodegradation:

Microbial Population: The presence of microbial species capable of metabolizing alkaloids is essential.

Nutrient Availability: The availability of other nutrients can affect microbial activity and co-metabolism.

Temperature and pH: Optimal temperature and pH conditions are necessary for enzymatic activity.

Oxygen Availability: The presence or absence of oxygen will determine whether aerobic or anaerobic degradation pathways are followed.

While specific studies on this compound are lacking, research on the biodegradation of other alkaloids, such as potato glycoalkaloids, has shown that microbial degradation does occur in groundwater, leading to the formation of various metabolites. nih.gov

Sorption and Transport Phenomena of this compound in Environmental Matrices

The mobility of this compound in the environment is largely governed by its sorption to soil and sediment particles. The extent of sorption is influenced by both the chemical properties of this compound and the characteristics of the environmental matrix.

As an alkaloid, the basic nitrogen atom in the this compound structure can be protonated, especially in acidic to neutral soils, resulting in a positively charged molecule. This cationic form can strongly adsorb to negatively charged soil components such as clay minerals and organic matter through cation exchange mechanisms.

In addition to electrostatic interactions, hydrophobic partitioning can also contribute to the sorption of this compound. The large, complex, and relatively nonpolar carbon skeleton of the molecule can lead to its association with the organic fraction of soil and sediments.

Table 2: Factors Affecting Sorption of this compound in Soil

Soil PropertyInfluence on Sorption
Organic Matter Content High organic matter content generally increases sorption due to hydrophobic interactions and potential for hydrogen bonding.
Clay Content and Type Higher clay content provides more negatively charged sites for cation exchange, increasing sorption.
Soil pH Lower pH increases the protonation of the alkaloid, enhancing its positive charge and sorption to negatively charged soil particles. researchgate.net
Cation Exchange Capacity (CEC) A higher CEC indicates a greater capacity of the soil to retain positively charged ions, leading to stronger sorption of protonated this compound.

The transport of this compound through the soil profile and into groundwater is inversely related to its sorption. Strong sorption will limit its mobility, while weak sorption will allow for greater leaching potential.

Analytical Methodologies for Environmental Monitoring of this compound

The detection and quantification of this compound in environmental samples such as soil and water require sensitive and specific analytical methods. Given its structural similarity to other aconitine (B1665448) alkaloids, methods developed for these related compounds are likely applicable to this compound.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common technique for the analysis of alkaloids. oregonstate.edu For enhanced sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique allows for the unambiguous identification and quantification of the target analyte even at very low concentrations in complex matrices.

Sample preparation is a critical step in the analytical process to remove interfering substances and concentrate the analyte. Solid-phase extraction (SPE) is a widely used technique for the extraction and cleanup of alkaloids from aqueous samples.

Table 3: Analytical Techniques for this compound Monitoring

TechniquePrincipleAdvantages
HPLC-UV Separation by liquid chromatography followed by detection using UV absorbance.Relatively simple and cost-effective.
LC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection for high specificity and sensitivity.Highly sensitive and selective, allows for confirmation of identity.
SPE Sample pre-concentration and cleanup using a solid sorbent.Effective for removing matrix interferences and concentrating the analyte.

The development of robust analytical methods is crucial for understanding the environmental occurrence, fate, and potential risks associated with this compound.

Theoretical and Applied Aspects of Flaconitine in Materials Science and Catalysis

Flaconitine (B1231942) as a Scaffold for Functional Materials Development

The development of advanced materials often relies on the use of complex molecular building blocks to impart specific properties. The structural characteristics of this compound make it a theoretical candidate for incorporation into novel functional materials.

The integration of complex natural products into polymer chains can yield materials with unique thermal, mechanical, and optical properties. While no polymers incorporating this compound have been reported, its structure offers potential reactive sites for polymerization. The hydroxyl and ester functionalities on the this compound molecule could, in principle, be used for condensation polymerization or be modified to introduce polymerizable groups, such as acrylates or styrenyl ethers.

The introduction of the bulky, rigid this compound moiety into a polymer backbone would be expected to significantly impact the material's properties. For instance, it could:

Increase the glass transition temperature (Tg): The rigidity of the alkaloid scaffold would restrict chain mobility, leading to a higher Tg compared to polymers with more flexible repeat units.

Influence Tacticity: In vinyl polymerizations, the chiral nature of a this compound-derived monomer could influence the stereochemistry of the resulting polymer chain, potentially leading to isotactic or syndiotactic structures which, in turn, affects crystallinity and mechanical strength. researchgate.net

Create Polymers with High Refractive Index: The dense, polycyclic structure could contribute to a higher refractive index, a desirable property for optical applications.

These potential applications remain speculative and would require significant synthetic modification of the this compound molecule to create viable monomers.

Supramolecular chemistry involves the self-assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, and van der Waals forces. frontiersin.org The complex three-dimensional shape and multiple functional groups of this compound provide the potential for it to act as a building block in such assemblies.

Catalytic Applications of this compound and its Derivatives

The use of small, chiral organic molecules as catalysts (organocatalysis) is a rapidly growing field of chemistry. uzicps.uzresearchgate.net The complex, chiral scaffold of diterpenoid alkaloids makes them attractive candidates for the development of new organocatalysts.

Direct evidence for this compound as an organocatalyst is not present in current literature. However, a closely related C19-diterpenoid alkaloid, lappaconitine, and its derivatives have been successfully employed as organocatalysts. This provides a strong proof-of-principle for the potential of this class of compounds, including this compound, in asymmetric catalysis.

In a key study, a derivative of the diterpenoid alkaloid lappaconine was shown to be an effective Brønsted base catalyst for the enantioselective α-hydroxylation of β-dicarbonyl compounds using hydrogen peroxide as the oxidant. This reaction is significant as it provides access to chiral α-hydroxy-β-oxo esters, which are important building blocks for pharmaceuticals and other bioactive molecules. The catalyst, derived from a natural product, offers a more sustainable alternative to some metal-based catalysts.

The success of the lappaconine-based catalyst suggests that the rigid, chiral environment provided by the diterpenoid alkaloid skeleton is effective at inducing enantioselectivity. Given the structural similarities, it is plausible that this compound or its derivatives could also function as organocatalysts in similar or different asymmetric transformations. The specific arrangement of functional groups and the stereochemistry of this compound would likely lead to different levels of activity and selectivity compared to lappaconine-based systems.

Table 1: Asymmetric α-Hydroxylation of β-Dicarbonyl Compounds using a Diterpenoid Alkaloid Catalyst Derivative (L4)

Substrate (β-Dicarbonyl Compound)ProductYield (%)Enantiomeric Excess (ee, %)
1,3-Diphenylpropane-1,3-dione2-Hydroxy-1,3-diphenylpropane-1,3-dione9585
1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione2-Hydroxy-1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione9488
1-(4-Chlorophenyl)-3-phenylpropane-1,3-dione2-Hydroxy-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione9682
Ethyl 2-oxo-2-phenylacetateEthyl 2-hydroxy-2-oxo-2-phenylacetate9292

This table is generated based on data reported for a lappaconine derivative and is presented here as an example of the catalytic potential of the diterpenoid alkaloid class.

The development of new ligands is crucial for advancing transition metal catalysis. Chiral ligands are essential for enantioselective reactions, and the ligand's structure dictates the catalyst's activity and selectivity. The rigid, polycyclic structure of this compound, combined with its multiple stereocenters and functional groups, makes it a theoretically interesting scaffold for the design of novel chiral ligands.

The nitrogen atom within the this compound skeleton and the various oxygen-containing functional groups could potentially coordinate to a metal center. Synthetic modification of the this compound molecule could be undertaken to introduce stronger coordinating groups, such as phosphines or N-heterocyclic carbenes, to create highly effective and sterically demanding ligands. The chirality of the this compound backbone would be in close proximity to the metal center, which could lead to high levels of asymmetric induction in catalytic reactions.

The synthesis of such ligands would be challenging but could provide access to new catalytic systems with unique reactivity. The development of catalysts based on earth-abundant metals is of particular interest, and novel ligand designs are critical to this endeavor.

This compound in Sensor Design and Chemical Probes (Non-Biological Context)

Chemical sensors are devices that detect the presence of specific chemical species. A key component of many chemical sensors is a recognition element that selectively binds to the target analyte. The intricate three-dimensional structure of molecules like this compound could potentially be exploited to create selective binding pockets for specific guest molecules.

By immobilizing this compound or a derivative onto a transducer surface (e.g., an electrode or an optical fiber), it might be possible to create a sensor where the binding of a target analyte to the this compound moiety causes a measurable change in an electrical or optical signal. The rigidity of the this compound scaffold could lead to highly pre-organized binding sites, enhancing selectivity.

For example, a this compound-based sensor could theoretically be designed to detect specific metal ions or small organic molecules through coordinate or hydrogen bonding interactions. The development of such a sensor would require significant research to identify suitable target analytes and to develop methods for immobilizing the this compound molecule without disrupting its binding capabilities. While this application is purely theoretical at this stage, the principle of using complex host molecules for molecular recognition is well-established in sensor science.

This compound-Based Fluorescent Probes for Chemical Detection

Currently, there is no scientific literature detailing the design, synthesis, or application of fluorescent probes based on the this compound molecule for chemical detection. The development of fluorescent probes is an active area of research, often utilizing molecules with specific fluorophores and recognition sites to detect various analytes. rsc.orgrsc.org However, the use of this compound for this purpose has not been reported. General strategies for creating fluorescent probes involve selecting a suitable fluorophore and linking it to a recognition element that can selectively interact with the target chemical, a process that has not been described for this compound. celtarys.comnih.gov

Electrochemical Sensors Utilizing this compound Recognition Elements

There are no published studies on the use of this compound as a recognition element in the fabrication of electrochemical sensors. Electrochemical sensors function by converting a chemical interaction at an electrode surface into a measurable electrical signal. mdpi.com These devices often incorporate specific recognition elements, such as enzymes or molecularly imprinted polymers, to ensure selectivity for a target analyte. nih.govasianjpr.com While various organic molecules and nanomaterials are used to modify electrodes for enhanced sensitivity and selectivity, the application of this compound in this capacity is not found in current research. mdpi.commdpi.com

Emerging Research Frontiers and Future Directions in Flaconitine Studies

Integration of Artificial Intelligence and Machine Learning in Flaconitine (B1231942) Research

One of the primary applications is in the early stages of drug discovery, such as target identification and compound screening. nih.gov AI algorithms can analyze biological data to predict potential protein targets for this compound and its analogues. mednexus.org Following this, machine learning models can be trained on existing data to screen large virtual libraries of compounds, identifying those with the highest probability of interacting with the desired target. mednexus.org This computational screening can significantly reduce the time and cost associated with traditional high-throughput screening methods. mednexus.org

Table 1: Applications of AI and ML in this compound Research

Research AreaApplication of AI/MLPotential Impact
Target Identification Analysis of biological data to predict protein targets. mednexus.orgAccelerates the initial stages of drug discovery.
Compound Screening Virtual screening of compound libraries to identify potential hits. mednexus.orgReduces time and cost of experimental screening.
De Novo Drug Design Generation of novel this compound analogues with optimized properties. nih.govFacilitates the creation of more effective and safer drugs.
Pharmacology Prediction Forecasting of pharmacokinetic and pharmacodynamic profiles. nih.govAids in the selection of promising drug candidates.

While the application of AI and ML in this compound-specific research is still an emerging field, the broader success of these technologies in drug discovery for other complex molecules, including those targeting the central nervous system, highlights their immense potential. nih.gov

Development of Novel Synthetic Methodologies for this compound Analogues

The intricate structure of this compound presents a significant challenge to synthetic chemists. However, recent advancements in organic synthesis are paving the way for the development of novel methodologies to create this compound analogues. hilarispublisher.com These new approaches are crucial for exploring the structure-activity relationship of this class of compounds and for developing new therapeutic agents. hilarispublisher.com

Modern synthetic strategies that could be applied to the synthesis of this compound analogues include:

Transition Metal-Catalyzed Reactions: Techniques like cross-coupling and C-H activation have become powerful tools for constructing complex molecular architectures. hilarispublisher.com These methods could be employed to modify the core structure of this compound, introducing new functional groups and altering its biological activity.

Cascade Reactions: These reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single operation. hilarispublisher.com This approach can significantly increase the efficiency of a synthetic route, reducing the number of steps and the amount of waste generated.

Multicomponent Reactions: In these reactions, three or more reactants combine in a single step to form a complex product. hilarispublisher.com This strategy is highly convergent and can be used to rapidly generate a diverse library of this compound analogues for biological screening.

The development of these innovative synthetic methods is not only about creating new molecules but also about doing so in a more efficient and scalable manner. hilarispublisher.com The ability to produce a wide range of analogues is essential for optimizing the pharmacological properties of a lead compound. hilarispublisher.com

Table 2: Modern Synthetic Methodologies for this compound Analogues

Synthetic MethodologyDescriptionPotential Application to this compound
Transition Metal-Catalyzed Reactions Utilizes transition metals to facilitate the formation of new chemical bonds. hilarispublisher.comModification of the this compound core structure.
Cascade Reactions Forms multiple bonds in a single, sequential process. hilarispublisher.comEfficient construction of complex analogue skeletons.
Multicomponent Reactions Combines three or more reactants in one step. hilarispublisher.comRapid generation of diverse analogue libraries.
Biocatalysis Employs enzymes to perform specific chemical transformations. nih.govEnantioselective synthesis and introduction of specific functional groups.

Furthermore, the use of biocatalytic systems, which utilize enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes can be used to introduce chirality or to perform specific modifications on the this compound scaffold, leading to the synthesis of unique and potentially more potent analogues. nih.gov

Advanced Spectroscopic Probes for Real-Time this compound Interaction Monitoring

Understanding how this compound interacts with its biological targets is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques are emerging as powerful tools for monitoring these interactions in real-time. process-insights.comnih.gov These methods provide detailed information about the binding events and conformational changes that occur when this compound interacts with proteins or other biomolecules. rsc.org

Several spectroscopic techniques are particularly well-suited for studying molecular interactions:

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a chiroptical technique that is sensitive to the three-dimensional structure of molecules. rsc.org It can be used to probe the conformational changes that occur in both this compound and its target protein upon binding. rsc.org

Fluorescence Spectroscopy: This technique can be used to monitor changes in the local environment of a fluorescent probe. By attaching a fluorescent label to either this compound or its target, it is possible to monitor their interaction in real-time. mdpi.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to measure the binding affinity and kinetics of molecular interactions. It is a powerful tool for quantifying the strength and speed of the interaction between this compound and its target.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about molecules in solution. It can be used to identify the specific atoms involved in the interaction between this compound and its target, providing a detailed picture of the binding site.

These advanced spectroscopic methods, often coupled with computational modeling, can provide a comprehensive understanding of the molecular basis of this compound's biological activity. nih.gov This knowledge is invaluable for the rational design of new this compound analogues with improved therapeutic properties.

Table 3: Advanced Spectroscopic Probes for this compound Interaction Studies

Spectroscopic TechniqueInformation ProvidedApplication to this compound Research
Vibrational Circular Dichroism (VCD) Conformational changes in chiral molecules. rsc.orgMonitoring structural changes upon binding.
Fluorescence Spectroscopy Changes in the local environment of a fluorophore. mdpi.comReal-time monitoring of binding events.
Surface Plasmon Resonance (SPR) Binding affinity and kinetics.Quantifying the strength and speed of interaction.
Nuclear Magnetic Resonance (NMR) Detailed structural information in solution.Identifying the binding site and interaction details.

Sustainable Synthesis and Production Paradigms for this compound

The production of complex natural products like this compound often relies on extraction from plant sources, which can be unsustainable and yield low quantities. The development of sustainable synthesis and production paradigms is therefore a critical area of research. This involves the implementation of green chemistry principles to minimize the environmental impact of the manufacturing process.

Key aspects of sustainable synthesis for this compound include:

Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials can reduce the reliance on petrochemicals. chemrxiv.org

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a core principle of green chemistry.

Catalytic Methods: The use of catalysts, including biocatalysts, can improve the efficiency of chemical reactions, reduce waste, and lower energy consumption. globaljournals.org

One promising approach is the use of membrane treatment technologies to recover and reuse solvents and unreacted starting materials. globaljournals.org This not only reduces waste but also improves the economic viability of the synthesis. The development of asymmetric catalytic methods is also crucial for the selective synthesis of the desired enantiomer of this compound, which can improve its efficacy and reduce potential side effects. globaljournals.org

Table 4: Sustainable Approaches in this compound Synthesis

Sustainable ApproachDescriptionBenefit for this compound Production
Renewable Feedstocks Using starting materials derived from biomass. chemrxiv.orgReduced reliance on fossil fuels.
Green Catalysis Employing environmentally friendly catalysts. globaljournals.orgIncreased efficiency and reduced waste.
Process Intensification Using technologies like flow chemistry and PAT. nih.govglobaljournals.orgImproved process control and efficiency.
Solvent and Reagent Recovery Implementing methods like membrane treatment. globaljournals.orgReduced waste and improved economics.

By embracing these sustainable paradigms, the chemical industry can move towards a more environmentally responsible and economically viable production of this compound and other valuable natural products.

Interdisciplinary Collaborations in this compound Research (e.g., Chemo-Physics, Materials Chemistry)

The complexity of this compound research necessitates a multidisciplinary approach, bringing together experts from various scientific fields. nih.gov Collaborations between chemists, physicists, biologists, and materials scientists are essential for tackling the multifaceted challenges associated with this compound. nih.gov

Chemo-Physics: This interdisciplinary field combines the principles of chemistry and physics to study the fundamental properties of molecules and their interactions. In the context of this compound, chemo-physics can provide a deeper understanding of its electronic structure, spectroscopic properties, and the forces that govern its interactions with biological targets. nih.gov

Materials Chemistry: Materials scientists can contribute to the development of novel drug delivery systems for this compound. This could involve the design of nanoparticles, liposomes, or other carriers that can improve the solubility, stability, and bioavailability of the compound. These advanced materials can also be used to target this compound to specific tissues or cells, enhancing its therapeutic efficacy while minimizing side effects.

Computational Chemistry and Biology: Collaboration with computational scientists is crucial for leveraging the power of AI and ML in this compound research. nih.gov Computational models can be used to predict the properties of this compound analogues, simulate their interactions with biological targets, and guide the design of new experiments.

Fostering an environment that encourages and supports these interdisciplinary collaborations is key to unlocking the full therapeutic potential of this compound. nih.govhkust.edu.hk By combining the expertise and perspectives of researchers from different fields, it is possible to accelerate the pace of discovery and innovation in this important area of natural product research. nih.gov

Challenges and Limitations in Current Flaconitine Research Methodologies

Methodological Challenges in Flaconitine (B1231942) Structural Elucidation

The definitive determination of this compound's structure is a complex undertaking due to its dense and highly oxygenated polycyclic framework, which is characteristic of Aconitum alkaloids. The structural elucidation of such complex natural products is fraught with difficulties that demand a sophisticated, multi-technique approach.

One of the primary challenges lies in the sheer complexity of the molecular architecture. catalysis.blog this compound, a C19-diterpenoid alkaloid, possesses a rigid carbon skeleton adorned with numerous functional groups, including ester and methoxy (B1213986) moieties, and multiple stereocenters. This complexity can lead to ambiguous or overlapping signals in spectroscopic analyses, particularly in 1H and 13C Nuclear Magnetic Resonance (NMR) spectra. While advanced 2D NMR techniques (COSY, HSQC, HMBC) are indispensable, assigning every signal unambiguously and determining the relative stereochemistry of all chiral centers remains a non-trivial task.

Another significant hurdle has been the accurate determination of molecular weight for complex, non-volatile compounds. While mass spectrometry is a cornerstone of structural elucidation, certain techniques may fail for specific complex molecules. archive.org For Aconitum alkaloids, the separation of individual compounds from the crude plant extract is exceptionally challenging due to the presence of numerous structurally similar alkaloids that exhibit very close chromatographic behavior. archive.org Advanced separation techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (qToF-MS), are essential for obtaining pure compounds and accurate mass data, which is critical for confirming molecular formulas. researchgate.net The fragmentation patterns in MS/MS analysis are also complex and require careful interpretation to piece together the structural puzzle. researchgate.net

ChallengeDescriptionMethodological Approach
Molecular Complexity High number of stereocenters and functional groups leading to complex NMR spectra.Advanced 2D NMR (COSY, HSQC, HMBC), X-ray crystallography (if suitable crystals can be grown).
Isomer Separation Co-elution of structurally similar alkaloids in extracts complicates isolation. archive.orgUPLC, High-Performance Liquid Chromatography (HPLC), Counter-current chromatography. archive.orgmdpi.com
Accurate Mass Determination Failure of some mass spectrometry techniques for complex, non-volatile molecules. archive.orgHigh-Resolution Mass Spectrometry (e.g., qToF-MS, Orbitrap MS) for precise mass-to-charge ratio. researchgate.net
Dynamic Structures Potential for conformational changes that can complicate spectroscopic analysis. catalysis.blogVariable temperature NMR studies, computational conformational analysis.

Hurdles in Stereoselective Total Synthesis of Complex this compound Analogues

The total synthesis of natural products with intricate structures like this compound is one of the most significant challenges in organic chemistry. The goal is not just to construct the molecule but to do so with precise control over the three-dimensional arrangement of its atoms (stereoselectivity), which is crucial for biological activity.

Creating the highly substituted and sterically hindered polycyclic ring system is another significant obstacle. Reactions that work well on simple model systems often fail or give poor yields when applied to the complex intermediates in the synthesis of molecules like this compound. Furthermore, the installation of various functional groups, such as the ester at C-3 in this compound, must be timed correctly within the synthetic sequence to avoid interference with other reactions. archive.org Nature often uses enzymes to achieve these transformations with remarkable efficiency and selectivity, a feat that is difficult to replicate with conventional chemical methods. nih.gov

Modern synthetic chemistry has made strides in addressing these issues through the development of powerful new reactions. For instance, methods like the Corey-Chaykovsky reaction using chiral reagents can construct specific stereoisomers with high selectivity, avoiding the need for difficult chromatographic separation of diastereomers later on. mdpi.com However, the total synthesis of a molecule as complex as this compound or its intricate analogues remains a monumental task, often requiring dozens of discrete steps.

HurdleDescriptionSynthetic Strategy/Solution
Stereocontrol Controlling the configuration of numerous contiguous stereocenters.Asymmetric catalysis, use of chiral pool starting materials, substrate-controlled reactions. rsc.org
Low Overall Yield Long reaction sequences lead to a multiplicative loss of material.Development of convergent synthetic routes, high-yielding key reactions. nih.gov
Ring System Construction Difficulty in forming sterically congested polycyclic systems.Intramolecular cyclization reactions (e.g., Diels-Alder, radical cyclizations), ring-closing metathesis. nih.gov
Late-Stage Functionalization Introducing functional groups onto a complex molecular scaffold is often challenging.Development of chemo- and regioselective reactions that tolerate existing functional groups.

Analytical Challenges in Low-Concentration this compound Detection

Detecting and quantifying this compound at very low concentrations, for instance in biological fluids, plant tissues, or environmental samples, poses a significant analytical challenge. The issues stem from the need for extreme sensitivity, the complexity of the sample matrix, and the physicochemical properties of the analyte itself.

Highly potent compounds like this compound may be present at µg/mL (ppm) or even ng/mL (ppb) levels. nih.gov Achieving the required sensitivity to detect such trace amounts necessitates sophisticated analytical instrumentation, typically liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). However, even with powerful detectors, the sample matrix (e.g., plasma, soil extract, saline) can interfere with the analysis. nih.gov Matrix components can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.

The high polarity of many alkaloids can also be problematic for standard reversed-phase liquid chromatography, leading to poor retention on the column and inadequate separation from other polar matrix components. nih.gov Furthermore, sample preparation is critical and challenging. Extracting the analyte efficiently and cleanly from the complex sample matrix is crucial for reliable analysis. Recent studies have shown that extraction recoveries can be highly variable depending on the sample type and the method used. nih.gov This makes developing and validating a robust analytical method a time-consuming and resource-intensive process.

ChallengeDescriptionAnalytical Approach
Low Sensitivity Requirement Need to detect and quantify trace amounts (µg/mL to ng/mL) in complex samples. nih.govLC-MS/MS, particularly with triple quadrupole or high-resolution instruments for high sensitivity and specificity.
Matrix Effects Co-extracted substances from the sample matrix interfere with analyte ionization, causing inaccurate results. nih.govExtensive sample cleanup (e.g., Solid-Phase Extraction), use of matrix-matched standards, stable isotope-labeled internal standards.
Poor Chromatographic Retention High polarity of the analyte can result in little or no retention on standard reversed-phase LC columns. nih.govHydrophilic Interaction Liquid Chromatography (HILIC), use of specialized polar-retained columns, ion-pairing agents.
Extraction Variability Inconsistent recovery of the analyte during the sample preparation stage. nih.govOptimization and validation of extraction protocols (e.g., LLE, SPE) for each specific matrix.

Computational Limitations in Simulating Large-Scale this compound Systems

Computational chemistry offers powerful tools for understanding the behavior of molecules like this compound at an atomic level. Techniques such as molecular dynamics (MD) simulations can model how this compound interacts with biological targets, such as ion channels or receptors. However, simulating such large and complex systems is computationally demanding and faces several limitations.

The primary limitation is computational cost. Accurately simulating a large molecule like this compound, solvated in water and interacting with a biological macromolecule (which itself consists of thousands of atoms), requires immense computational power. biorxiv.orgnih.gov The timescale of biologically relevant events, such as a molecule binding to or unbinding from a protein, can be in the microsecond to millisecond range, which remains challenging to simulate fully with all-atom models. biorxiv.org To bypass these constraints, researchers often "scale down" simulation parameters, but this can introduce artifacts and affect the accuracy of the results. biorxiv.org

Another challenge is the accuracy of the force fields used in the simulations. Force fields are sets of parameters that describe the potential energy of the atoms in the system. While modern force fields are quite good for standard biomolecules like proteins and nucleic acids, obtaining accurate parameters for a highly unusual and complex structure like a diterpenoid alkaloid can be difficult. The lack of specific, well-validated parameters for this compound could limit the predictive power of simulations.

Finally, modeling the quantum mechanical effects that can be important for chemical reactions or specific intermolecular interactions (like charge transfer) is not feasible in large-scale classical MD simulations. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can address this by treating a small, critical part of the system with quantum mechanics, but these methods are still computationally expensive and complex to set up. tytlabs.co.jp

LimitationDescriptionCurrent & Future Solutions
Computational Expense Simulating large biomolecular systems for biologically relevant timescales requires massive supercomputing resources. biorxiv.orgmit.eduUse of specialized hardware (GPUs), coarse-grain models, enhanced sampling techniques (e.g., metadynamics). nih.govmit.edu
Force Field Accuracy Standard force fields may lack accurate parameters for complex, non-standard molecules like this compound.Development of specific force field parameters through quantum chemical calculations; machine learning-based force fields.
Quantum Effects Classical MD simulations cannot capture quantum mechanical phenomena that may be crucial for binding or reaction.Hybrid QM/MM simulations, though still computationally intensive and limited in scale. tytlabs.co.jp
System Size and Complexity The sheer number of atoms in a solvated protein-ligand system makes simulation intractable without simplifications. biorxiv.org"Scaling down" parameters, continuum solvent models, focusing only on the binding site. biorxiv.org

Q & A

Q. What validated biochemical assays are recommended to assess Flaconitine’s NF-κB inhibitory activity in vitro?

Methodological Answer:

  • Use luciferase reporter assays with HEK293 or RAW264.7 cells transfected with NF-κB-responsive promoters to quantify inhibition .
  • Perform dose-response experiments (e.g., 0.1–50 μM) and calculate IC50 values using nonlinear regression analysis. Include positive controls like BAY 11-7082 (a known NF-κB inhibitor) .
  • Validate results with Western blotting for IκBα degradation or nuclear translocation of p65 .

Q. How should this compound’s structural identity and purity be confirmed for reproducibility in studies?

Methodological Answer:

  • Characterize via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δH 3.15–3.30 ppm for acetyl groups) and high-resolution mass spectrometry (HRMS; [M+H]<sup>+</sup> expected m/z 688.28) .
  • Report HPLC purity (≥95%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
  • For known compounds, cross-reference CAS No. 77181-26-1 and spectral data from prior studies .

Advanced Research Questions

Q. How to design a reproducible in vivo study evaluating this compound’s anti-inflammatory efficacy?

Methodological Answer:

  • Use LPS-induced murine inflammation models (e.g., 10 mg/kg LPS intraperitoneal). Administer this compound (1–10 mg/kg, oral) dissolved in DMSO/PEG300/Tween 80/ddH2O (50:300:50:600 ratio) .
  • Measure serum TNF-α/IL-6 via ELISA and compare with dexamethasone controls. Include pharmacokinetic analysis (plasma half-life, bioavailability) .
  • Follow ARRIVE guidelines for ethical reporting: specify sample size justification, randomization, and blinding protocols .

Q. What strategies resolve contradictions in reported this compound efficacy across cell lines or animal models?

Methodological Answer:

  • Conduct systematic reviews (Cochrane Handbook criteria) to analyze heterogeneity in experimental conditions (e.g., cell type, dosage, exposure time) .
  • Perform meta-analyses using RevMan software to pool data from ≥5 studies, assessing bias via funnel plots .
  • Validate findings in isogenic cell lines or transgenic animal models to isolate confounding variables (e.g., genetic background) .

How to formulate a PICOT research question for this compound’s potential in chronic inflammatory diseases?

Methodological Answer:

  • P opulation: Patients with rheumatoid arthritis (RA).
  • I ntervention: Daily oral this compound (5 mg/kg).
  • C omparison: Methotrexate (standard therapy).
  • O utcome: Reduction in Disease Activity Score (DAS28) at 12 weeks.
  • T ime: 6-month follow-up.
  • Refine via literature gaps (e.g., NF-κB inhibitors in RA) and feasibility (clinical trial phase I/II design) .

Key Methodological Guidelines

  • Reproducibility : Document all synthesis steps (e.g., solvent ratios, purification methods) in supplementary materials .
  • Ethics : Obtain institutional review board (IRB) approval for animal/human studies, citing protocol numbers .
  • Theoretical Framing : Link this compound’s bioactivity to NF-κB signaling pathways (e.g., IKK complex inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.